N-Ethyl-o-toluidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8888. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUGPLLVVEUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059107 | |
| Record name | N-Ethyl-2-methylaniline | |
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Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-68-8 | |
| Record name | N-Ethyl-o-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, N-ethyl-2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-o-toluidine | |
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| Record name | Benzenamine, N-ethyl-2-methyl- | |
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| Record name | N-Ethyl-2-methylaniline | |
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| Record name | N-ethyl-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.141 | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Ethyl-o-toluidine: Chemical Properties and Structure
This compound is a versatile aromatic amine that serves as a crucial intermediate in various industrial and research applications.[1] Characterized by its ethyl and methyl substituents on an aniline structure, this compound exhibits significant reactivity, making it a valuable component in the synthesis of dyes, pigments, and pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.
Chemical Identity and Structure
This compound is systematically known as N-ethyl-2-methylaniline.[3] Its structure consists of a benzene ring substituted with an ethylamino group and a methyl group at ortho positions.
Caption: 2D structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | N-ethyl-2-methylaniline | [3] |
| Synonyms | 2-(Ethylamino)toluene, N-Ethyl-2-aminotoluene | [1][4][5] |
| CAS Number | 94-68-8 | [1][4] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1][4] |
| Appearance | Colorless to pale yellow, orange or purple liquid | [1][2] |
| Melting Point | < -15 °C | |
| Boiling Point | 217-218 °C at 1013 hPa | [1][6] |
| Density | 0.938 g/mL at 25 °C | [1][6] |
| Solubility | 1 g/L in water; easily soluble in ethanol and ether | [7] |
| Flash Point | 88 - 89 °C (closed cup) | [4][7] |
| Refractive Index | n20/D 1.547 | [1] |
| Vapor Pressure | 1 hPa at 20 °C | [8] |
Applications in Synthesis
This compound is a key building block in organic synthesis, primarily utilized in:
-
Dye and Pigment Industry : It serves as an intermediate in the synthesis of azo dyes, which are valued for their vibrant colors and stability in textiles and printing.[1]
-
Pharmaceuticals : The compound is used in the development of various pharmaceutical agents, including analgesics, anti-inflammatory drugs, antihistamines, and antibiotics.[1][2]
-
Polymer Chemistry : It is employed in the production of polymer additives to enhance material properties like durability and environmental resistance.[1]
-
Agrochemicals : Its structure is a precursor for creating new compounds with specific functionalities in pesticides.[2]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. Below are summaries of established protocols.
Synthesis via Bromoethane Alkylation
This method involves the direct alkylation of o-toluidine using bromoethane.[9]
Methodology:
-
Reaction Setup : In a 250mL three-necked flask, combine 40mL (0.37 mol) of o-toluidine and 14mL (0.185 mol) of bromoethane.[9]
-
Reflux : Heat the mixture and reflux for 2 hours.[9]
-
Alkalization : After cooling, alkalize the reaction mixture with a 40% sodium hydroxide solution.[9]
-
Complexation & Stirring : Add a solution of 18.5g (0.136 mol) of zinc chloride in 20mL of water to the mixture and stir for 2.5 hours.[9]
-
Extraction : Filter the solid and continuously extract it with petroleum ether using a Soxhlet apparatus.[9]
-
Purification : Wash the extract with dilute ammonia and distilled water. Evaporate the petroleum ether.[9]
-
Final Product : Distill the residual liquid under reduced pressure, collecting the fraction at 105-110°C (4.67 kPa) to yield the final product.[9]
Caption: Workflow for the synthesis of this compound.
Synthesis via Ethanol Alkylation
An alternative industrial method uses ethanol as the alkylating agent over a catalyst.[9]
Methodology:
-
Catalyst Bed : A fluidized bed reactor is filled with an H₃PO₄-SiO₂ catalyst.[9]
-
Reactant Preparation : A mixture of 66% o-toluidine and 34% ethanol (1:1.2 molar ratio) is prepared.[9]
-
Vaporization : The mixture is evaporated at 250°C in a quartz evaporator.[9]
-
Reaction : The vapor is passed through the fluidized bed, which is heated to 330°C.[9]
-
Condensation : The resulting condensate is collected. The conversion rate of o-toluidine is approximately 80%.[9]
Analytical Protocol: Gas Chromatography
An established analytical method for toluidine isomers can be adapted for this compound. This procedure involves derivatization followed by gas chromatography with an electron capture detector (GC-ECD).[10]
Methodology:
-
Sample Collection : Air samples are collected using a sampling device containing two sulfuric acid-treated filters. The amine is converted to the more stable amine salt on the filter.[10]
-
Sample Preparation : After sampling, filters are transferred to vials with deionized water. The amine salts are converted back to free amines by adding sodium hydroxide.[10]
-
Extraction : The free amine is extracted into toluene.[10]
-
Derivatization : An aliquot of the toluene extract is treated with heptafluorobutyric acid anhydride (HFAA) to form the corresponding derivative. This reaction enhances volatility and detection sensitivity.[10]
-
Analysis : The derivatized sample is analyzed by capillary gas chromatography using an electron capture detector (GC-ECD).[10]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[11]
-
Toxicity : It is toxic if swallowed, in contact with skin, or if inhaled.[6][11] Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[11]
-
Irritation : It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[6][11]
-
Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[4][12] Keep away from heat, sparks, and open flames.[12]
-
Storage : Store in a cool, dry, well-ventilated place, away from oxidizing agents.[7] The recommended storage temperature is below 30°C.[8]
Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[12][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. China this compound CAS NO.: 94-68-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
- 3. Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 94-68-8 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound | Henan Techway Chemical Co.,Ltd [techwaychem.com]
- 8. This compound CAS#: 94-68-8 [m.chemicalbook.com]
- 9. News - this compound 94-68-8 [mit-ivy.com]
- 10. osha.gov [osha.gov]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Guide: N-Ethyl-o-toluidine (CAS 94-68-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical constants of N-Ethyl-o-toluidine (CAS 94-68-8), along with standardized experimental protocols for their determination. This compound is a versatile aromatic amine utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Core Physical Constants
The physical properties of this compound are critical for its application in various chemical syntheses and for ensuring safe handling and storage. The following tables summarize the key physical constants for this compound.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Colorless to light orange or purple liquid |
| Odor | Amine-like |
Thermal Properties
| Property | Value |
| Boiling Point | 214-218 °C |
| Melting Point | < -15 °C |
| Flash Point | 88-98 °C |
| Autoignition Temperature | 445 °C |
Optical and Other Properties
| Property | Value |
| Density | 0.938 - 0.95 g/mL at 20-25 °C |
| Refractive Index | 1.546 - 1.552 at 20 °C |
| Vapor Pressure | 1 hPa at 20 °C |
| Solubility | Soluble in ether and alcohol; very slightly soluble in water |
| Explosive Limits | 1.2 - 5.9 %(V) |
Experimental Protocols
While specific experimental documentation for the determination of this compound's physical constants is not publicly detailed, the following are standard methodologies employed for such characterizations.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is through distillation.[1]
-
Apparatus: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.
-
Procedure:
-
The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and liquefies, dripping into the collection flask.
-
The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.[1][2]
-
Determination of Density
The density of a liquid can be determined by measuring its mass and volume. A pycnometer, a flask with a precise volume, is commonly used for accurate measurements.[3]
-
Apparatus: A pycnometer, an analytical balance, and a constant temperature bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.
-
The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried on the outside, and its total mass is weighed.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[3]
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. An Abbe refractometer is a standard instrument for this measurement.
-
Apparatus: An Abbe refractometer and a constant temperature source.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the sample (this compound) are placed on the prism of the refractometer.
-
The prisms are closed, and the sample is allowed to come to the desired temperature, typically 20°C, by circulating water from a constant temperature bath.
-
The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Application in Synthesis: Azo Dye Formation
This compound is a key precursor in the synthesis of azo dyes.[4] The general process involves diazotization of a primary aromatic amine followed by coupling with an electron-rich compound like this compound.[5][6]
Caption: A simplified workflow for the synthesis of an azo dye using this compound.
This diagram illustrates the two primary stages: the formation of a diazonium salt from a primary aromatic amine, and the subsequent coupling reaction with this compound to produce the final azo dye. This process is fundamental to the production of a wide range of colorants used in various industries.[4][7]
References
- 1. vernier.com [vernier.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. mt.com [mt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. China this compound CAS NO.: 94-68-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
An In-depth Technical Guide to the Synthesis of N-Ethyl-o-toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for N-Ethyl-o-toluidine, a versatile chemical intermediate. The document details the reaction mechanisms, experimental protocols, and comparative data for direct alkylation, reductive amination, and catalytic N-alkylation.
Core Synthesis Methodologies
The synthesis of this compound can be achieved through several key chemical transformations. This guide focuses on three prominent and industrially relevant methods:
-
Direct Alkylation: A classical approach involving the direct reaction of o-toluidine with an ethylating agent, typically an ethyl halide.
-
Reductive Amination: A controlled, two-step process where o-toluidine first reacts with acetaldehyde to form an imine, which is subsequently reduced to the target secondary amine.
-
Catalytic N-Alkylation: A modern and atom-economical method that utilizes a catalyst to facilitate the reaction between o-toluidine and ethanol, often proceeding through a "borrowing hydrogen" mechanism.
The selection of a particular synthesis route depends on factors such as desired yield, purity requirements, cost of reagents, and scalability.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis methods of this compound. This allows for a direct comparison of the efficiency and reaction conditions of each approach.
| Synthesis Route | Key Reagents | Catalyst/Reducing Agent | Typical Solvent | Reaction Temperature | Reaction Time | Reported Yield (%) |
| Direct Alkylation | o-Toluidine, Ethyl Bromide | None | None (or Ether for workup) | Room Temperature | 24 hours | 63-66%[1] |
| Reductive Amination | o-Toluidine, Acetaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | Not Specified | High (General) |
| Catalytic N-Alkylation | o-Toluidine, Ethanol | Palladium-based catalyst | Toluene | 110 °C | Not Specified | Good to Excellent (General)[2][3] |
Direct Alkylation of o-Toluidine
Direct alkylation is a fundamental method for the synthesis of N-alkylanilines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of o-toluidine attacks the electrophilic carbon of an ethyl halide.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of o-toluidine acts as a nucleophile, attacking the partially positive carbon atom of the ethyl halide (e.g., ethyl bromide). This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion as a leaving group. A subsequent deprotonation step yields the final this compound product.
References
Spectroscopic Profile of N-Ethyl-o-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethyl-o-toluidine (CAS No: 94-68-8), a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below. It is important to note that while mass spectrometry data is well-defined, detailed, experimentally verified assignments for all NMR and IR peaks are not consistently available in public databases. The NMR data presented includes predicted values based on standard chemical shift correlations and data from similar structures, which should be used as a reference pending experimental verification.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~3.6 | Singlet (broad) | 1H | N-H |
| 3.12 | Quartet | 2H | -CH₂- |
| 2.25 | Singlet | 3H | Ar-CH₃ |
| 1.25 | Triplet | 3H | -CH₂-CH₃ |
Note: Predicted values based on typical chemical shifts for similar aromatic amines. Actual values may vary depending on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~146 | C-N |
| ~130 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~117 | Aromatic C-H |
| ~110 | Aromatic C-C |
| ~38 | -CH₂- |
| ~17 | Ar-CH₃ |
| ~15 | -CH₂-CH₃ |
Note: Predicted values based on typical chemical shifts for substituted anilines. Actual values may vary depending on solvent and experimental conditions.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2970-2850 | Strong | Aliphatic C-H Stretch |
| ~1600 | Strong | Aromatic C=C Bending |
| ~1500 | Strong | Aromatic C=C Bending |
| ~1300 | Medium | C-N Stretch |
| ~750 | Strong | ortho-disubstituted benzene C-H Bending |
Note: Typical absorption ranges for the functional groups present in this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 135 | ~35 | [M]⁺ (Molecular Ion) |
| 120 | 100 | [M-CH₃]⁺ |
| 91 | ~25 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid organic compounds such as this compound. These protocols are based on standard laboratory practices and the instrumentation reported in public databases for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A sample of approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60D (for ¹H NMR) or a modern equivalent (e.g., Bruker 400 MHz), is used.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced via a Gas Chromatography (GC) system, such as a HITACHI RMU-7M, which separates the components of the sample before they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.
-
Instrumentation: A GC-MS system is employed.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-100 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.
-
-
MS Conditions:
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern, which provides structural information.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
Solubility Profile of N-Ethyl-o-toluidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-o-toluidine (CAS No. 94-68-8) in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound and require a detailed understanding of its solubility for applications ranging from reaction medium selection to formulation and purification.
Introduction to this compound
This compound is an aromatic amine, specifically a derivative of toluidine with an ethyl group attached to the nitrogen atom. Its molecular structure, featuring a nonpolar aromatic ring and a polar secondary amine group, results in a varied solubility profile. Understanding this profile is critical for its effective use in organic synthesis, as an intermediate for dyes and pigments, and in the manufacturing of pharmaceuticals and agrochemicals.
Qualitative and Predictive Solubility of this compound
Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and data from structurally analogous compounds such as o-toluidine and N-ethylaniline, a predictive solubility profile can be established.
This compound is generally characterized as being easily soluble in alcohols and ethers, and very slightly soluble in water. The principle of "like dissolves like" is a key determinant of its solubility. The aromatic ring and the ethyl group contribute to its nonpolar character, favoring solubility in nonpolar solvents. The secondary amine group provides some polarity and the capacity for hydrogen bonding, allowing for miscibility with polar protic solvents.
Table 1: Predicted and Known Solubility of this compound and Structurally Related Compounds
| Solvent Class | Solvent | This compound | o-Toluidine | N-Ethylaniline |
| Polar Protic | Water | Very slightly soluble (~1 g/L) | Slightly soluble (1.1-1.6 g/100 mL) | Insoluble |
| Methanol | Predicted: Soluble | Data not available | Miscible | |
| Ethanol | Soluble | Data not available | Miscible | |
| Polar Aprotic | Acetone | Predicted: Soluble | Data not available | Data not available |
| Acetonitrile | Predicted: Soluble | Data not available | Data not available | |
| Dimethylformamide (DMF) | Predicted: Soluble | Data not available | Data not available | |
| Nonpolar | Toluene | Predicted: Soluble | Readily soluble | Data not available |
| Diethyl Ether | Soluble | Readily soluble | Miscible | |
| Chloroform | Predicted: Soluble | Readily soluble | Data not available | |
| Hexane | Predicted: Sparingly soluble | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a standard methodology for the experimental determination of the solubility of a liquid solute like this compound in an organic solvent. This method is based on the isothermal saturation technique.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight seals
-
Micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of Standard Solutions: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations. These standards are used to create a calibration curve for quantitative analysis.
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume or mass of the organic solvent. The "excess" is to ensure that a saturated solution is formed with undissolved solute remaining.
-
Equilibration: The vials are securely sealed and placed in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). The mixture is agitated for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the vials are removed and allowed to stand for a short period to allow for the settling of the undissolved solute. To ensure complete separation of the saturated solution from the excess solute, the samples are centrifuged at a high speed.
-
Sample Analysis: A precise aliquot of the clear supernatant (the saturated solution) is carefully withdrawn using a micropipette. This aliquot is then diluted with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: The diluted sample is analyzed by HPLC or GC. The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve.
-
Calculation of Solubility: The solubility is calculated from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is limited, a strong predictive understanding can be derived from its chemical structure and the properties of similar compounds. For precise applications, the experimental protocol outlined in this guide provides a robust framework for determining its solubility in specific solvents of interest. This information is crucial for optimizing reaction conditions, developing effective purification strategies, and formulating products containing this compound.
Theoretical Framework for the Molecular Structure of N-Ethyl-o-toluidine: A Technical Guide
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a notable absence of in-depth theoretical studies specifically focused on the molecular structure of N-Ethyl-o-toluidine. While extensive research exists for related toluidine and aniline derivatives, this particular molecule has not been the subject of detailed computational analysis. This guide, therefore, presents a comprehensive theoretical framework and workflow that would be applied to such a study, providing researchers, scientists, and drug development professionals with a robust protocol for future investigations.
Introduction to this compound
This compound (2-(Ethylamino)toluene) is an aromatic amine with the chemical formula C9H13N.[1] It serves as a significant intermediate in the synthesis of various dyes and pigments and has applications in the pharmaceutical and polymer industries.[2][3] Understanding its three-dimensional structure, electronic properties, and conformational landscape is crucial for predicting its reactivity, designing novel derivatives, and understanding its potential biological activity.
This technical guide outlines the standard computational methodologies that would be employed to elucidate the molecular structure of this compound from a theoretical perspective.
Physicochemical Properties of this compound
The following table summarizes the known physical and chemical properties of this compound, gathered from various chemical databases and suppliers.
| Property | Value |
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
| CAS Number | 94-68-8 |
| Appearance | Colorless to yellowish liquid |
| Boiling Point | 218 °C |
| Density | 0.938 g/mL at 25 °C |
| Refractive Index | n20/D 1.547 |
Theoretical Study Workflow
A typical theoretical investigation into the molecular structure of a molecule like this compound follows a systematic workflow. This process begins with an initial guess of the molecular geometry and proceeds through optimization and subsequent analysis of its properties. The following diagram illustrates this logical progression.
Caption: Workflow for a theoretical molecular structure study.
Detailed Methodologies
Geometry Optimization
The first step in a theoretical study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization.
Protocol:
-
Initial Structure: An initial guess for the molecular structure of this compound is constructed using molecular modeling software.
-
Theoretical Method: Density Functional Theory (DFT) is the most common and effective method for geometry optimizations of organic molecules. A suitable functional, such as B3LYP or PBE0, would be chosen. These functionals offer a good balance between computational cost and accuracy.
-
Basis Set: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. For a molecule of this size, a Pople-style basis set like 6-311++G(d,p) is a standard choice, providing flexibility for both core and valence electrons, as well as polarization and diffuse functions to accurately describe bonding and non-bonding interactions.
-
Optimization Algorithm: The optimization calculation is performed using an algorithm like the Berny algorithm, which iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is reached.
Vibrational Frequency Analysis
Once a stationary point is located, it is crucial to determine if it represents a true energy minimum (a stable conformation) or a saddle point (a transition state). This is done by calculating the vibrational frequencies of the molecule.
Protocol:
-
Frequency Calculation: Using the optimized geometry from the previous step, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Hessian Matrix: This calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix.
-
Frequency Analysis: Diagonalization of the Hessian matrix yields the vibrational frequencies.
-
Real Frequencies: If all calculated frequencies are real (positive), the optimized structure corresponds to a true energy minimum.
-
Imaginary Frequencies: The presence of one or more imaginary (negative) frequencies indicates that the structure is not a minimum. A single imaginary frequency typically corresponds to a transition state.
-
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of the electron distribution in the molecule. It localizes the molecular orbitals into lone pairs, core orbitals, and bonding and anti-bonding orbitals, which correspond to the familiar Lewis structure representation.
Protocol:
-
NBO Calculation: The NBO analysis is performed on the verified ground-state geometry.
-
Data Extraction: The output provides information on:
-
Natural Atomic Charges: The charge distribution on each atom.
-
Hybridization: The hybridization of the atomic orbitals that form the chemical bonds.
-
Hyperconjugative Interactions: The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions are crucial for understanding molecular stability and can reveal subtle electronic effects, such as the interaction of the nitrogen lone pair with the aromatic ring's π-system.
-
Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic properties.
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization or a subsequent single-point energy calculation.
-
Analysis:
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
-
Orbital Visualization: The 3D shapes of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.
-
Expected Insights and Applications
A comprehensive theoretical study of this compound, following the protocols outlined above, would yield valuable quantitative data. This data, presented in structured tables, would include optimized bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. Furthermore, the electronic properties derived from NBO and FMO analyses would offer insights into its reactivity, stability, and potential interaction with biological targets, which is of significant interest to drug development professionals. The simulated spectroscopic data would also aid in the experimental characterization of this compound.
References
An In-depth Technical Guide to N-Ethyl-o-toluidine: Synonyms, Properties, and Applications
This technical guide provides a comprehensive overview of N-Ethyl-o-toluidine, a versatile aromatic amine. Aimed at researchers, scientists, and professionals in drug development, this document details its alternative names, chemical and physical properties, and its significant role as a chemical intermediate.
Nomenclature and Identification
This compound is known by a variety of synonyms and alternative names across different chemical contexts and databases. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication in research and development. The IUPAC name for this compound is N-ethyl-2-methylaniline .[1]
Common synonyms and alternative names include:
-
NEOT[6]
The relationship between these names can be visualized as a hierarchical structure, with the IUPAC name being the most formal and others being common or commercial identifiers.
Caption: Hierarchical relationship of this compound nomenclature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, application in synthesis, and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [2][5] |
| Molecular Weight | 135.21 g/mol | [1][2][3][7] |
| CAS Number | 94-68-8 | [2][3][7] |
| Appearance | Colorless to pale yellow, orange or purple liquid | [2][6] |
| Boiling Point | 218 °C (lit.) | [2] |
| Density | 0.938 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.547 (lit.) | [2] |
| Flash Point | 89 °C (192.2 °F) - closed cup | |
| Purity | ≥ 96.5% (GC) to 99.5% | [2][6] |
Applications and Experimental Workflows
This compound is a significant intermediate in various industrial and research applications. Its primary use is in the synthesis of dyes and pigments, particularly azo dyes for the textile and printing industries.[2] It also serves as a building block in the production of pharmaceuticals and agrochemicals.[2][6] In the pharmaceutical sector, it is an intermediate for drugs such as antihistamines, antibiotics, and anti-inflammatory agents.[6] Furthermore, it is utilized in polymer chemistry as an additive and as a reagent in analytical chemistry.[2]
General Synthetic Workflow
The role of this compound as a chemical intermediate can be represented in a generalized experimental workflow. This typically involves the reaction of this compound with other precursors to yield more complex molecules.
Caption: General workflow illustrating the role of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, eye and face protection, and a suitable respirator, should be worn when handling this chemical. It should be stored at room temperature.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[7]
References
- 1. Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound|lookchem [lookchem.com]
- 6. China this compound CAS NO.: 94-68-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
- 7. merckmillipore.com [merckmillipore.com]
Unlocking a World of Discovery: Potential Research Applications of N-Ethyl-o-toluidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Ethyl-o-toluidine, a readily available chemical intermediate, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant potential in pharmacological research and drug discovery. Its unique structural features, combining a reactive secondary amine and a substituted aromatic ring, provide a foundation for the development of novel therapeutic agents targeting a range of biological pathways. This technical guide explores the promising research applications of this compound derivatives, focusing on their potential as anticancer agents, modulators of metabolic pathways, and neurologically active compounds. Detailed synthetic methodologies, quantitative biological data, and elucidated signaling pathways are presented to empower researchers in their quest for next-generation therapeutics.
Anticancer Activity: Targeting a Flavin Analogue
Derivatives of this compound are key precursors to the synthesis of 5-deazaflavins, a class of compounds recognized for their potent antitumor activities. These molecules, which are structurally analogous to naturally occurring flavins, can interfere with various cellular processes crucial for cancer cell proliferation and survival.
Synthesis of 5-Deazaflavin Derivatives
The synthesis of 5-deazaflavin derivatives from this compound involves a multi-step process. A plausible synthetic route begins with the acylation of the aromatic ring of this compound to introduce a carbonyl group at the ortho position to the amino group, a necessary precursor for the subsequent cyclization reaction. This intermediate, an o-aminoaryl carbonyl compound, can then undergo a Friedländer annulation reaction with a suitable active methylene compound to construct the core quinoline structure of the 5-deazaflavin.
Experimental Protocol: Synthesis of a 2-Amino-N-ethylaryl Ketone Intermediate
A general procedure for the Friedel-Crafts acylation of this compound is as follows:
-
To a cooled (0 °C) and stirred solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents).
-
Slowly add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-N-ethylaryl ketone.
Experimental Protocol: Friedländer Annulation for 5-Deazaflavin Synthesis
A generalized protocol for the synthesis of the 5-deazaflavin core via Friedländer annulation is described below:
-
In a round-bottom flask, dissolve the synthesized 2-amino-N-ethylaryl ketone intermediate (1 equivalent) and an active methylene compound (e.g., ethyl cyanoacetate, 1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Biological Data
Several studies have demonstrated the potent cytotoxic effects of 5-deazaflavin derivatives against various cancer cell lines. The data presented below highlights the efficacy of selected compounds.[1][2][3]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5d | MCF-7 (Breast) | 0.0001 | [1][3] |
| Hela (Cervical) | 1.26 | [1][3] | |
| 4j | MCF-7 (Breast) | 0.0005 | [1] |
| 4k | MCF-7 (Breast) | 0.0009 | [1] |
| 5b | MCF-7 (Breast) | 0.001 | [1] |
| 5i | MCF-7 (Breast) | 0.19 | [1] |
| 9f | MCF-7 (Breast) | 0.00457 | [1] |
| 8c | Hela (Cervical) | 1.69 | [1] |
| 9g | Hela (Cervical) | 1.52 | [1] |
| 4f | A549 (Lung) | ~1.5 (comparable to doxorubicin) | [4] |
| MCF-7 (Breast) | ~1.8 (comparable to doxorubicin) | [4] |
Signaling Pathways
The anticancer activity of 5-deazaflavin derivatives is often attributed to their ability to inhibit various protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. By targeting these kinases, 5-deazaflavin derivatives can disrupt the signaling cascades that are often dysregulated in cancer cells, leading to apoptosis and cell cycle arrest.
Figure 1: Proposed mechanism of action for 5-deazaflavin derivatives.
Metabolic Regulation: TGR5 Agonism
This compound serves as a valuable starting material for the synthesis of potent and selective agonists of the Takeda G-protein coupled receptor 5 (TGR5).[5] TGR5 is a bile acid receptor that plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammatory responses, making it an attractive therapeutic target for metabolic disorders such as type 2 diabetes and obesity.
Synthesis of TGR5 Agonist Precursors
The synthesis of TGR5 agonists from this compound likely involves its incorporation into a larger molecular scaffold designed to interact with the receptor's binding pocket. This could involve an initial N-alkylation or acylation to introduce a linker, followed by coupling to another aromatic or heterocyclic system.
Experimental Protocol: General N-Alkylation of this compound
-
Dissolve this compound (1 equivalent) and a suitable alkylating agent (e.g., an alkyl halide, 1.1 equivalents) in a polar aprotic solvent like acetonitrile or DMF.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2 equivalents) to the mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for several hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the N-alkylated derivative.
Quantitative Biological Data
While specific TGR5 agonists directly synthesized from this compound are not extensively documented in publicly available literature, the EC₅₀ values of various known TGR5 agonists provide a benchmark for the potency to aim for in drug discovery programs.
| Agonist | EC₅₀ (nM) | Reference |
| INT-777 | 200 | [6] |
| LCA (Lithocholic acid) | 530 | [6] |
| Compound 18k | 0.58 | |
| Compound 31d | 0.057 | |
| LT-188A (1) | 15,000 | [7] |
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates an intracellular signaling cascade that leads to various beneficial metabolic effects. The binding of the agonist to TGR5, a Gαs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in increased secretion of glucagon-like peptide-1 (GLP-1), enhanced energy expenditure, and improved glucose tolerance.
Figure 2: TGR5 signaling pathway upon agonist binding.
Neurological Applications: Guanidine Derivatives
The guanidine functional group is a key pharmacophore in many biologically active compounds. The synthesis of N-aryl guanidines from this compound opens up possibilities for developing novel agents with applications in neuroscience, including as potential antagonists for N-methyl-D-aspartate (NMDA) receptors or as modulators of other neuronal targets.
Synthesis of Guanidine Derivatives
Guanidine derivatives of this compound can be synthesized through several established methods. One common approach involves the reaction of this compound with a carbodiimide in the presence of a coupling agent, or with a pre-formed guanidinylating agent such as S-methylisothiourea.
Experimental Protocol: Synthesis of an N-aryl Guanidine using a Carbodiimide
-
To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane, add a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1.1 equivalents) and a nucleophilic catalyst (e.g., 4-dimethylaminopyridine (DMAP), 0.1 equivalents).
-
To this mixture, add a primary or secondary amine (1 equivalent).
-
Stir the reaction at room temperature for several hours to overnight.
-
Filter off the urea byproduct and wash the filtrate with dilute acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting guanidine derivative by column chromatography or recrystallization.
Potential Applications and Future Directions
While specific quantitative data for guanidine derivatives of this compound are not yet widely reported, the broad biological activities of guanidine-containing compounds suggest significant potential. Research in this area could focus on:
-
NMDA Receptor Antagonists: Derivatives could be designed to target the NMDA receptor, which is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases.
-
α2-Adrenergic Receptor Agonists/Antagonists: Modulation of these receptors is important for regulating blood pressure and has applications in anesthesia and pain management.
-
Enzyme Inhibitors: The guanidinium group can mimic the side chain of arginine, allowing for the design of inhibitors for enzymes that process arginine-containing substrates.
References
- 1. Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of N-Ethyl-o-toluidine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Ethyl-o-toluidine. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's spectral features. This document outlines the expected chemical shifts, multiplicities, and coupling constants, provides a detailed experimental protocol for acquiring such a spectrum, and includes a logical workflow for spectral interpretation.
Introduction to the ¹H NMR Spectroscopy of this compound
This compound (Figure 1) is an aromatic amine whose structure features an ethyl group and a methyl group attached to a benzene ring. ¹H NMR spectroscopy is a powerful analytical technique used to elucidate the structure of organic molecules by providing information about the chemical environment of hydrogen atoms (protons). The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the protons of the ethyl group, the protons of the methyl group, and the amine proton.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted and estimated quantitative data for the ¹H NMR spectrum of this compound. These values are based on spectral databases, predictive algorithms, and analysis of similar structures. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~7.15 | Doublet (d) | 1H | ~7.5 |
| H-4 | ~7.08 | Triplet (t) | 1H | ~7.5 |
| H-3 | ~6.65 | Doublet (d) | 1H | ~7.5 |
| H-5 | ~6.58 | Triplet (t) | 1H | ~7.5 |
| N-H | ~3.5 (variable) | Broad Singlet (br s) | 1H | - |
| N-CH₂ | ~3.15 | Quartet (q) | 2H | ~7.1 |
| Ar-CH₃ | ~2.15 | Singlet (s) | 3H | - |
| N-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | ~7.1 |
Experimental Protocol
This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of high-purity this compound into a clean, dry vial.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently agitate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Sample Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.
-
Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters: Set the following acquisition parameters:
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.
-
Pulse Angle: A 30-45° pulse angle is often used for quantitative measurements.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify the precise chemical shift of each peak and determine the multiplicities and coupling constants.
Interpretation of the ¹H NMR Spectrum
The interpretation of the ¹H NMR spectrum of this compound follows a logical workflow, as illustrated in the diagram below. The process involves identifying the different types of proton signals, analyzing their chemical shifts, multiplicities, and integration values to assign them to the corresponding protons in the molecule.
Aromatic Protons (δ ~6.5-7.2 ppm)
The four protons on the benzene ring are non-equivalent and give rise to four distinct signals in the aromatic region. The ortho and para positions relative to the amino group are shielded, while the meta position is less affected.
-
H-6: This proton is ortho to the amino group and meta to the methyl group. It is expected to be the most downfield of the aromatic protons and appear as a doublet due to coupling with H-5.
-
H-4: This proton is para to the amino group and meta to the methyl group. It will appear as a triplet due to coupling with H-3 and H-5.
-
H-3: This proton is meta to the amino group and ortho to the methyl group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-4.
-
H-5: This proton is meta to the amino group and para to the methyl group. It will appear as a triplet due to coupling with H-4 and H-6.
Amine Proton (δ ~3.5 ppm, variable)
The proton attached to the nitrogen atom (N-H) typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Ethyl Group Protons
-
N-CH₂ (δ ~3.15 ppm): The two protons of the methylene group are adjacent to the nitrogen atom and the methyl group of the ethyl chain. The electronegative nitrogen atom deshields these protons, causing them to resonate downfield. They will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 3+1 = 4).
-
N-CH₂-CH₃ (δ ~1.25 ppm): The three protons of the terminal methyl group of the ethyl chain are adjacent to the methylene group. They will appear as a triplet due to coupling with the two protons of the methylene group (n+1 = 2+1 = 3).
Aromatic Methyl Group Protons
-
Ar-CH₃ (δ ~2.15 ppm): The three protons of the methyl group attached to the aromatic ring are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that allows for the unambiguous confirmation of its structure. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, each proton in the molecule can be assigned. This guide serves as a comprehensive resource for researchers and scientists working with this compound, providing the necessary data and protocols for its spectral interpretation.
In-Depth Analysis of N-Ethyl-o-toluidine Mass Spectrometry Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of N-Ethyl-o-toluidine (also known as 2-(Ethylamino)toluene). Understanding these fragmentation pathways is crucial for the identification and structural elucidation of this compound in various research and development settings. This document presents quantitative fragmentation data, a detailed experimental protocol for its acquisition, and a visual representation of the primary fragmentation cascade.
Quantitative Fragmentation Data
The mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions provide a unique fingerprint for the molecule. The quantitative data for the most significant peaks are summarized in the table below.[1]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 135 | 33.0% | [M]+• (Molecular Ion) |
| 120 | 100% | [M-CH₃]+ |
| 106 | 16.1% | [M-C₂H₅]+ |
| 91 | 22.9% | [C₇H₇]+ (Tropylium ion) |
| 65 | 12.3% | [C₅H₅]+ |
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.
-
Perform serial dilutions to obtain a working concentration of 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 6890 GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Acquire the mass spectrum of the this compound peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.
Primary Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron from the nitrogen atom, forming the molecular ion ([M]+•) at m/z 135. The subsequent fragmentation is driven by the stability of the resulting ions. The proposed primary fragmentation pathway is visualized in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
The fragmentation is dominated by the loss of a methyl radical (•CH₃) from the ethyl group, leading to the formation of a stable, resonance-stabilized ion at m/z 120, which is the base peak in the spectrum. Another significant fragmentation is the loss of an ethyl radical (•C₂H₅), resulting in an ion at m/z 106. Further fragmentation of the m/z 120 ion can lead to the formation of the highly stable tropylium ion at m/z 91, which can then lose acetylene to form the ion at m/z 65.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using N-Ethyl-o-toluidine as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of azo dyes using N-Ethyl-o-toluidine as a key aromatic amine intermediate. The protocols detailed below are based on well-established methods for diazotization and azo coupling reactions.[1][2] While specific quantitative data for azo dyes derived directly from this compound is not extensively published, this document presents representative data from analogous azo dye systems to guide researchers in their synthetic endeavors.
Azo dyes constitute the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and increasingly, the pharmaceutical and life sciences sectors due to their potential biological activities.[3] The synthesis of these dyes involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a two-stage electrophilic aromatic substitution mechanism:
-
Diazotization: this compound is converted into its corresponding diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[2][3]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, reacts with an electron-rich coupling component, such as a phenol or a naphthol derivative.[4] The coupling reaction typically occurs at the para-position to an activating group on the coupling agent.[4]
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol outlines the conversion of this compound to its diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, prepare a solution of this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and distilled water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.[3]
-
In a separate beaker, dissolve sodium nitrite (0.011 mol) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution, maintaining the temperature between 0-5 °C.[3]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-20 minutes at the same temperature to ensure complete diazotization.[3]
-
The presence of excess nitrous acid can be confirmed by a positive test on starch-iodide paper (the paper turns blue-black).
-
The resulting cold solution of this compound diazonium chloride is used immediately in the subsequent coupling reaction. Caution: Diazonium salts are unstable and potentially explosive when dry and should therefore be kept in solution and used without delay.[3]
Protocol 2: Azo Coupling with Phenolic and Naphthol Derivatives
This protocol describes the coupling of the this compound diazonium salt with a suitable coupling agent to form the azo dye.
Materials:
-
This compound diazonium chloride solution (from Protocol 1)
-
Phenol, p-Cresol, 2-Naphthol, or other suitable coupling agent
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve the chosen coupling agent (0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath with constant stirring.[3][5]
-
Slowly and with vigorous stirring, add the freshly prepared, cold this compound diazonium chloride solution to the cold alkaline solution of the coupling agent.[3]
-
A colored precipitate of the azo dye should form immediately.[6]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.[6]
-
Collect the precipitated dye by vacuum filtration and wash it with cold distilled water.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Data Presentation
Table 1: Representative Quantitative Data for Azo Dyes Derived from Toluidine Analogs
Note: The following data is representative of azo dyes synthesized from toluidine derivatives and may be used as an estimation for dyes derived from this compound.
| Coupling Agent | Product Name (Analogous) | Molecular Formula (Analogous) | Typical Yield (%) | λmax (nm) (in Ethanol) | Observed Color |
| Phenol | 2-Methyl-4-nitro-1-(p-hydroxyphenylazo)benzene | C₁₃H₁₁N₃O₃ | ~85%[3] | 480[3] | Orange-Red |
| p-Cresol | 2-Methyl-4-nitro-1-(4-hydroxy-3-methylphenylazo)benzene | C₁₄H₁₃N₃O₃ | ~88% | 495 | Red |
| 2-Naphthol | 1-(o-Tolylazo)-2-naphthol | C₁₇H₁₄N₂O | >90% | 490 | Orange-Red[7] |
Table 2: Representative Spectroscopic Data for Azo Dyes
| Spectroscopic Technique | Characteristic Peaks/Signals |
| UV-Vis | A broad absorption band in the visible region (400-600 nm) is characteristic of the extended conjugation of the azo chromophore. The λmax is influenced by the substituents on the aromatic rings.[8] |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H stretch, if phenol/naphthol is used), ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C stretch), ~1450-1400 (-N=N- stretch, often weak), ~1250 (C-O stretch, if phenol/naphthol is used).[9][10] |
| ¹H NMR (CDCl₃, δ ppm) | 6.5-8.5 (Aromatic protons), 3.5-4.5 (Protons of the ethyl group on nitrogen), 2.0-2.5 (Protons of the methyl group on the toluidine ring), 9.5-15.0 (Phenolic -OH proton, if present, often broad).[11][12] |
Table 3: Representative Fastness Properties of Azo Dyes on Textiles
The grading is based on a scale of 1 to 5, where 5 represents excellent fastness and 1 represents poor fastness.[13][14]
| Fastness Property | Test Method | Typical Grade |
| Light Fastness | ISO 105-B02 | 3-4 |
| Washing Fastness | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |
Visualizations
Caption: Reaction pathway for the synthesis of an azo dye from this compound.
Caption: Experimental workflow for the synthesis of azo dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to Test Color Fastness: A Step-by-Step Guide for Accurate Results [opsninja.com]
- 14. TEXTILE CHEMROSE: Fastness Properties of Dyed and Printed Textiles [textilechemrose.blogspot.com]
Application Note: Laboratory-Scale Synthesis of N-ethyl-o-toluidine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction N-ethyl-o-toluidine is a valuable chemical intermediate used in the synthesis of various commercial products, including azo dyes, pigments, and pharmaceutical compounds like analgesics and anti-inflammatory agents.[1] It also serves as a versatile building block in organic synthesis research.[1] While several methods exist for the N-alkylation of aromatic amines, reductive amination offers a controlled and efficient pathway for synthesizing secondary amines like this compound from a primary amine (o-toluidine) and an aldehyde (acetaldehyde).[2][3] This method avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[3] This protocol details a laboratory-scale procedure for the N-ethylation of o-toluidine using a one-pot reductive amination reaction.
Principle of the Method The synthesis proceeds in a two-step, one-pot sequence. First, the primary amine, o-toluidine, reacts with acetaldehyde to form an imine intermediate. This imine is subsequently reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄), to yield the final product, this compound.[2][4] The entire process is typically carried out in a suitable solvent like ethanol.
Data Presentation
Table 1: Physical and Chemical Properties of Key Reagents and Product This table summarizes key properties for the materials involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| o-Toluidine | C₇H₉N | 107.15 | 200-202 | 1.008 |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2[5] | 0.788[5] |
| Sodium Borohydride | NaBH₄ | 37.83 | 400 (decomposes) | 1.074 |
| This compound | C₉H₁₃N | 135.21[6] | 217-218[6] | 0.938-0.95[6] |
Table 2: Summary of Experimental Parameters and Expected Results This table outlines the suggested stoichiometry and expected outcome for the protocol.
| Parameter | Value | Notes |
| o-Toluidine | 1.0 eq | Limiting Reagent |
| Acetaldehyde | 1.1 eq | A slight excess ensures complete imine formation. |
| Sodium Borohydride | 1.5 eq | Sufficient excess to ensure complete reduction of the imine. |
| Solvent | Ethanol | Provides good solubility for reactants and intermediates. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reduction step. |
| Expected Yield | 60-80% | Yields can vary based on reaction scale and purification efficiency. A 63% yield has been reported for a related catalytic process.[7] |
| Product Purity | >98% (GC) | Purity achievable after vacuum distillation. |
Experimental Protocol
Materials and Equipment
-
o-Toluidine (≥99%)
-
Acetaldehyde (≥99%)
-
Sodium borohydride (NaBH₄) (≥98%)
-
Ethanol (anhydrous)
-
Diethyl ether (or Ethyl Acetate)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
o-Toluidine and this compound are toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[8]
-
Acetaldehyde is volatile, flammable, and an irritant.[5]
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (e.g., 10.7 g, 0.1 mol) in 100 mL of anhydrous ethanol.
-
Imine Formation: Cool the solution in an ice bath. Slowly add acetaldehyde (e.g., 5.3 mL, 4.8 g, 0.11 mol) to the stirred solution. Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Re-cool the flask in an ice bath. In small portions, carefully add sodium borohydride (e.g., 5.7 g, 0.15 mol) over 20-30 minutes, ensuring the temperature does not rise above 20 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of 1 M HCl to quench the excess sodium borohydride and neutralize the mixture. (Caution: Hydrogen gas evolution).
-
Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Separate the layers and collect the organic layer. Extract the aqueous layer two more times with 30 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 111–112°C/20 mmHg.[11] The pure product should be a colorless to light orange liquid.
Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques:
-
Gas Chromatography (GC): To assess purity.[6]
-
Infrared (IR) Spectroscopy: To confirm the disappearance of the primary amine N-H stretches (around 3300-3400 cm⁻¹) and the appearance of a secondary amine N-H stretch (around 3300-3500 cm⁻¹, weak).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 94-68-8 [chemicalbook.com]
- 2. DSpace [open.bu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetaldehyde | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound for synthesis 94-68-8 [sigmaaldrich.com]
- 7. US4268458A - Process for the preparation of N-alkylated aromatic amines - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound | 94-68-8 | TCI AMERICA [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes: N-Ethyl-o-toluidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Ethyl-o-toluidine as a versatile intermediate in pharmaceutical synthesis. The focus is on its application in the construction of indole-based scaffolds, which are central to a variety of therapeutic agents.
Introduction
This compound (CAS No. 94-68-8) is an N-alkylated aromatic amine that serves as a valuable building block in organic synthesis.[1][2] Its structural features, including a reactive secondary amine and a substituted aromatic ring, make it a suitable precursor for the synthesis of a range of heterocyclic compounds with pharmaceutical relevance.[1][3] In the pharmaceutical industry, intermediates like this compound are crucial for the development of active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory agents, and novel therapeutics targeting specific biological pathways.[1]
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in a pharmaceutical context is as a precursor for the synthesis of substituted indole ring systems. The indole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. One of the most powerful and widely used methods for indole synthesis is the Fischer indole synthesis.
Fischer Indole Synthesis: This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[4] this compound can be readily converted to the corresponding N-ethyl-N-(o-tolyl)hydrazine, which can then undergo a Fischer indole synthesis to yield N-ethylated indole derivatives.
Synthesis of a Key Pharmaceutical Intermediate: 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde
To illustrate the utility of this compound, a detailed protocol for the synthesis of a substituted indole, a key intermediate for various potential APIs, is provided below. This multi-step synthesis first involves the conversion of this compound to its N-nitroso derivative, followed by reduction to the corresponding hydrazine, and finally, a Fischer indole synthesis reaction.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Boiling Point | 218 °C (lit.) |
| Density | 0.938 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.547 (lit.) |
| Assay | ≥97% |
(Data sourced from publicly available chemical supplier information)
Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-N-(o-tolyl)hydrazine from this compound
This protocol details the conversion of this compound to its corresponding hydrazine derivative, a necessary precursor for the Fischer indole synthesis.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Benzene or other suitable organic solvent
-
Anhydrous potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Nitrosation:
-
In a flask, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C with vigorous stirring.
-
After the addition is complete, continue stirring for 30 minutes in the ice bath. The formation of the N-nitroso derivative can be monitored by TLC.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 eq) in concentrated hydrochloric acid.
-
Gradually add the N-nitroso derivative solution from the previous step to the stannous chloride solution with continuous stirring. The reaction is exothermic; maintain the temperature below 60 °C using external cooling if necessary.
-
After the addition, allow the mixture to stand for at least one hour.
-
-
Work-up and Isolation:
-
Make the reaction mixture strongly alkaline by the cautious addition of a cold concentrated solution of sodium hydroxide. Keep the mixture cool during this process.
-
The resulting suspension is then subjected to steam distillation. Collect the distillate until it is no longer cloudy.
-
Saturate the distillate with sodium chloride and extract with a suitable organic solvent like benzene or diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium hydroxide or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-Ethyl-N-(o-tolyl)hydrazine. The product can be further purified by vacuum distillation.
-
Protocol 2: Fischer Indole Synthesis of 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde
This protocol describes the synthesis of a substituted indole carbaldehyde, a versatile intermediate for further functionalization.
Materials:
-
N-Ethyl-N-(o-tolyl)hydrazine (from Protocol 1)
-
3-(Dimethylamino)acrolein
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)
-
Ethanol or other suitable solvent
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Hydrazone Formation (often in situ):
-
In a reaction flask, dissolve N-Ethyl-N-(o-tolyl)hydrazine (1.0 eq) in a suitable solvent like ethanol.
-
Add 3-(Dimethylamino)acrolein (1.05 eq) to the solution and stir at room temperature. The formation of the hydrazone can be monitored by TLC.
-
-
Cyclization:
-
To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, 10-20 wt%) portion-wise with stirring.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst used, typically 80-120 °C) for several hours (2-6 hours, monitor by TLC for completion).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Representative Reaction Data
| Reaction Step | Starting Material | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Hydrazine Synthesis | This compound | N-Ethyl-N-(o-tolyl)hydrazine | SnCl₂/HCl | Water/HCl | <60 | 2-4 | 70-85 |
| Fischer Indole Synthesis | N-Ethyl-N-(o-tolyl)hydrazine | 1-Ethyl-7-methyl-1H-indole-3-carbaldehyde | PPA | Ethanol | 80-100 | 2-6 | 60-75 |
(Yields are representative and may vary based on reaction scale and specific conditions.)
Visualizations
Synthesis Pathway of a Pharmaceutical Intermediate
Caption: Synthesis of a pharmaceutical intermediate from this compound.
Experimental Workflow for Fischer Indole Synthesis
Caption: Workflow for indole synthesis using this compound.
Conclusion
This compound is a valuable and cost-effective intermediate for the synthesis of complex heterocyclic molecules, particularly substituted indoles. The protocols provided herein demonstrate a robust pathway to key pharmaceutical intermediates. The versatility of the Fischer indole synthesis allows for the generation of a diverse library of indole derivatives from this compound for drug discovery and development programs. Researchers and scientists can adapt these methodologies to access novel chemical entities with potential therapeutic applications.
References
The Versatility of N-Ethyl-o-toluidine in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Ethyl-o-toluidine, a substituted aniline, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the nucleophilic secondary amine and the activated aromatic ring, allows for its participation in various classical and modern cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—quinolines, phenothiazines, and benzodiazepines—utilizing this compound as a key precursor. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Synthesis of Quinolines via Classical Named Reactions
This compound is an excellent substrate for several named reactions that form the quinoline core, a privileged scaffold in medicinal chemistry due to its presence in numerous therapeutic agents.
Skraup Synthesis of 8-Methyl-7-ethylquinolines
The Skraup synthesis is a robust method for quinoline formation involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. When this compound is used, the reaction is expected to yield a mixture of 5-ethyl-8-methylquinoline and 7-ethyl-8-methylquinoline due to the directing effects of the ethylamino and methyl groups.
Reaction Pathway:
Application Note: Quantification of N-Ethyl-o-toluidine in Pharmaceutical Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of N-Ethyl-o-toluidine. The protocol outlines procedures for sample preparation, instrument parameters, and method validation, making it suitable for researchers, scientists, and drug development professionals. The described method is designed to ensure high accuracy and precision for the quantification of this compound in complex matrices.
Introduction
This compound is an aromatic amine that may be present as an impurity or a starting material in various chemical and pharmaceutical manufacturing processes. Due to its potential toxicity, a sensitive and specific analytical method is crucial for its quantification at trace levels. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for this purpose. This document provides a comprehensive protocol for the determination of this compound, including sample extraction, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) procedure is employed to isolate this compound from the sample matrix.
Materials:
-
Sample containing this compound
-
Deionized water
-
Sodium hydroxide (NaOH), 1 M solution
-
Toluene, HPLC grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Accurately weigh or measure a sample amount equivalent to approximately 10 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
-
Add 5 mL of deionized water and vortex to dissolve the sample.
-
Adjust the pH of the solution to >11 by adding 1 M NaOH to convert any amine salts to the free base.
-
Add 5 mL of toluene to the tube.
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic (toluene) layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The analysis is performed on a gas chromatograph coupled with a mass spectrometer. The following parameters are a recommended starting point and may require optimization for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 GC system or equivalent |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5973 Mass Selective Detector or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragment ions) |
| Qualifier Ions | To be determined from the mass spectrum of this compound (e.g., two other characteristic fragment ions) |
Data Presentation
The following table summarizes the typical validation parameters for a GC-MS method for aromatic amines, based on established guidelines.[2][3]
| Parameter | Result |
| Linearity (R²) | ≥ 0.995 |
| Range | 1 - 100 ng/mL |
| Limit of Detection (LOD) | To be determined (typically < 1 ng/mL) |
| Limit of Quantification (LOQ) | To be determined (typically < 5 ng/mL) |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank and placebo samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentration levels, and the correlation coefficient (R²) should be ≥ 0.995.[2]
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking a known amount of this compound into a placebo matrix at three different concentration levels and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of less than 15%.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualization
Caption: Workflow for this compound quantification by GC-MS.
References
Application Note and Protocol: Purification of N-Ethyl-o-toluidine via Steam Distillation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of N-Ethyl-o-toluidine using steam distillation. This method is particularly effective for separating volatile, water-immiscible compounds from non-volatile impurities. The protocol includes information on the required apparatus, step-by-step procedures, and critical safety precautions. A summary of the physical and chemical properties of this compound is also provided for reference.
Introduction
This compound is an aromatic amine used as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Purity of this compound is critical for subsequent reactions and final product quality. Steam distillation is a purification technique suitable for temperature-sensitive compounds or for separating a high-boiling point compound from non-volatile impurities.[1] The principle relies on the fact that the boiling point of a mixture of two immiscible liquids is lower than the boiling point of either individual component. This allows for the distillation of this compound at a temperature below its decomposition point.
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for a safe and effective purification process.
| Property | Value | References |
| Molecular Formula | C₉H₁₃N | [2][3] |
| Molecular Weight | 135.21 g/mol | [2][3] |
| Appearance | Colorless transparent liquid | [4] |
| Boiling Point | 217-218 °C at 1013 hPa | [2][4][5][6] |
| Melting Point | < -15 °C | [4][6] |
| Density | 0.938 - 0.95 g/mL at 20-25 °C | [2][4][6] |
| Refractive Index | 1.546 - 1.547 at 20 °C | [2][3][4][5] |
| Flash Point | 88 - 89 °C | [2][3][4][5] |
| Solubility | Soluble in ethanol and ether; 1 g/L in water. | [4][6] |
| Vapor Pressure | 1 hPa at 20 °C | [6] |
Safety Precautions
This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood.[7][8]
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][7] May cause damage to organs through prolonged or repeated exposure.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3][7] Use a respirator with an appropriate filter (e.g., type ABEK).[2]
-
Fire Hazards: Combustible liquid.[7] Keep away from open flames, sparks, and hot surfaces.[4][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocol
This protocol outlines the setup and procedure for the steam distillation of this compound.
4.1. Materials and Apparatus
-
Crude this compound
-
Distilled water
-
Sodium chloride (NaCl)
-
Dichloromethane or diethyl ether (extraction solvent)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flasks (2-neck or 3-neck)
-
Heating mantle
-
Steam generator (or a flask to boil water)
-
Claisen adapter
-
Distillation head (still head)
-
Condenser (Liebig or Graham)
-
Receiving flask
-
Separatory funnel
-
Glass funnel
-
Beakers
-
Graduated cylinders
-
Clamps and stands
-
Boiling chips
-
Flexible tubing for water connections
4.2. Experimental Workflow
Caption: Workflow for the purification of this compound by steam distillation.
4.3. Procedure
-
Apparatus Setup:
-
Assemble the steam distillation apparatus in a fume hood as shown in the diagram above. A three-necked flask is recommended for the distilling flask to accommodate the steam inlet, a thermometer, and connection to the condenser.
-
The steam inlet tube should extend below the surface of the liquid in the distilling flask.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
Connect the condenser to a cold water source, ensuring the water flows in at the bottom and out at the top.
-
Place a receiving flask at the outlet of the condenser to collect the distillate.
-
-
Preparation:
-
Charge the distilling flask with the crude this compound. Do not fill the flask more than half full.
-
Add a few boiling chips to the steam generator (a separate flask filled with distilled water) to ensure smooth boiling.
-
-
Distillation:
-
Begin heating the steam generator to produce a steady stream of steam.
-
Gently heat the distilling flask containing the this compound to prevent condensation of steam.
-
Introduce the steam into the distilling flask. The mixture will begin to boil and the vapor, a mixture of water and this compound, will pass into the condenser.
-
The temperature of the distillation should remain relatively constant, slightly below 100 °C.
-
Collect the distillate, which will appear as a milky or heterogeneous mixture in the receiving flask.
-
Continue the distillation until no more oily droplets of this compound are observed in the distillate.
-
-
Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
To decrease the solubility of the amine in the aqueous layer, saturate the aqueous phase by adding solid sodium chloride (NaCl).[9]
-
Extract the aqueous layer two to three times with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.
-
Expected Results
The steam distillation should yield this compound with significantly improved purity. The final product should be a clear, colorless liquid. The overall yield will depend on the purity of the starting material and the efficiency of the extraction process. Further analysis, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, can be performed to confirm the purity of the final product.
References
- 1. youtube.com [youtube.com]
- 2. This compound 97 94-68-8 [sigmaaldrich.com]
- 3. This compound 97 94-68-8 [sigmaaldrich.com]
- 4. This compound | Henan Techway Chemical Co.,Ltd [techwaychem.com]
- 5. News - this compound 94-68-8 [mit-ivy.com]
- 6. This compound for synthesis 94-68-8 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: N-Ethyl-o-toluidine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-o-toluidine, a substituted aromatic amine, serves as a versatile reagent in the field of polymer chemistry. Its primary applications lie in its use as a monomer for the synthesis of conducting polymers and as a precursor for the creation of functional polymer additives. These additives can enhance the durability and environmental resistance of various polymeric materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in these contexts.
Application 1: Monomer for Oxidative Polymerization
While specific literature on the homopolymerization of this compound is limited, its structural similarity to o-toluidine allows for the adaptation of well-established oxidative polymerization protocols. The following protocol is based on the extensively documented synthesis of poly(o-toluidine) and provides a strong starting point for the synthesis of poly(this compound).[1][2][3] The resulting polymer is expected to be a member of the conducting polymer family, with potential applications in electronics, sensors, and anti-corrosion coatings.
Proposed Mechanism of Oxidative Polymerization
The oxidative polymerization of this compound is proposed to proceed through a mechanism analogous to that of aniline and its derivatives. The process is initiated by an oxidizing agent, which generates radical cations from the monomer. These radical cations then couple to form dimers, which are further oxidized and continue to react with other monomers or oligomers to propagate the polymer chain.
References
Application Notes and Protocols for the Development of Novel Agrochemicals from N-Ethyl-o-toluidine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways and biological activities of novel agrochemicals derived from N-Ethyl-o-toluidine precursors. This document details the synthesis of the dinitroaniline herbicide, Ethalfluralin, as a prime example. It includes detailed experimental protocols, quantitative efficacy data, and visualizations of the synthetic workflow and mode of action.
Introduction
This compound is a versatile chemical intermediate with applications in various sectors, including the agrochemical industry. Its aromatic structure and reactive amine group make it a suitable precursor for the synthesis of a range of active compounds, particularly herbicides. This document focuses on the development of dinitroaniline herbicides, a class of compounds known for their pre-emergent control of annual grasses and broadleaf weeds.
Featured Agrochemical: Ethalfluralin
Ethalfluralin is a selective, pre-emergent herbicide belonging to the dinitroaniline class.[1] It is effective against a wide spectrum of annual grasses and broadleaf weeds in various crops, including soybeans, peanuts, and potatoes.[1]
Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | N-ethyl-N-(2-methylprop-2-en-1-yl)-2,6-dinitro-4-(trifluoromethyl)aniline | [2] |
| CAS Number | 55283-68-6 | [1] |
| Molecular Formula | C13H14F3N3O4 | [1] |
| Molecular Weight | 333.26 g/mol | [3] |
| Appearance | Yellow to orange crystals | [1] |
| Melting Point | 55-57 °C | [3] |
| Water Solubility | 0.3 mg/L | [1] |
| Oral LD50 (Rat) | >5000 mg/kg | [1] |
Synthesis of Ethalfluralin
The synthesis of Ethalfluralin involves a multi-step process starting from a substituted aniline derivative, which undergoes nitration followed by alkylation.[4] While a direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be outlined based on known chemical transformations for dinitroaniline herbicides. The key intermediate is 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene, which is then aminated.
Experimental Protocol: Synthesis of Ethalfluralin
This protocol describes the amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with N-ethyl-N-methallylamine to produce Ethalfluralin.[5]
Materials:
-
1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene
-
N-ethyl-N-methallylamine
-
Anhydrous solvent (e.g., acetonitrile)
-
Base (e.g., potassium carbonate)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene in an anhydrous solvent.
-
Add an equimolar amount of N-ethyl-N-methallylamine to the solution.
-
Add an excess of a suitable base, such as potassium carbonate, to scavenge the HCl produced during the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure Ethalfluralin.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Ethalfluralin.
Mode of Action
Ethalfluralin, like other dinitroaniline herbicides, acts by inhibiting microtubule formation in plant cells.[4][6] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell wall formation, and overall cell structure.
By disrupting microtubule polymerization, Ethalfluralin interferes with these vital processes, leading to the inhibition of root and shoot growth in susceptible weed seedlings.[4] This mode of action is classified under the HRAC (Herbicide Resistance Action Committee) Group 3.[4]
Signaling Pathway Diagram
Caption: Mode of action of Ethalfluralin.
Quantitative Efficacy Data
The efficacy of Ethalfluralin has been evaluated against various weed species in numerous studies. The following table summarizes its herbicidal activity.
| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Setaria viridis | Green Foxtail | 1400 | 95 (Susceptible biotype) | [6] |
| Setaria viridis | Green Foxtail | 1400 | 35 (Resistant biotype) | [6] |
| Chenopodium album | Common Lambsquarters | 720 | - | [7] |
| Amaranthus retroflexus | Redroot Pigweed | - | 91-97 | [7] |
| Coronopus didymus | Lesser Swinecress | 720 - 810 | - | [8] |
| Various Weeds | Total Weed Density | 720 | 62.75 (2018-19) | [8][9] |
| Various Weeds | Total Weed Density | 720 | 70.37 (2019-20) | [8][9] |
Experimental Protocol: Herbicide Efficacy Evaluation
This protocol outlines a general procedure for evaluating the pre-emergent herbicidal efficacy of a compound like Ethalfluralin in a greenhouse setting.
Materials:
-
Test compound (e.g., Ethalfluralin) formulated for application
-
Seeds of target weed species
-
Pots or trays filled with a suitable soil mix
-
Greenhouse or growth chamber with controlled environmental conditions
-
Spray chamber for uniform herbicide application
-
Deionized water
-
Non-ionic surfactant (optional)
Equipment:
-
Balance for weighing seeds and chemicals
-
Volumetric flasks and pipettes for preparing solutions
-
Spray bottle or automated spray chamber
-
Ruler or caliper for measuring plant height
-
Oven for drying plant biomass
Procedure:
-
Potting and Seeding: Fill pots or trays with a uniform soil mix. Sow a predetermined number of seeds of each target weed species at a consistent depth.
-
Herbicide Application: Prepare a stock solution of the test compound and make serial dilutions to achieve the desired application rates. Apply the herbicide solution uniformly to the soil surface using a spray chamber. An untreated control group should be sprayed with water only.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed to maintain adequate soil moisture for germination and growth.
-
Data Collection: After a specified period (e.g., 14-21 days after treatment), assess the herbicidal efficacy. This can be done by:
-
Visual Injury Rating: Score the plants on a scale of 0 (no effect) to 100 (complete kill).
-
Plant Height Measurement: Measure the height of the surviving seedlings.
-
Biomass Determination: Harvest the above-ground plant material, dry it in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis: Calculate the percent inhibition of growth (height or biomass) compared to the untreated control. For dose-response studies, use a suitable statistical model (e.g., log-logistic) to calculate the EC50 (effective concentration causing 50% inhibition) or GR50 (dose causing 50% growth reduction) values.[10]
Efficacy Evaluation Workflow Diagram
Caption: Workflow for herbicide efficacy evaluation.
Conclusion
This compound serves as a valuable precursor in the synthesis of effective agrochemicals, as demonstrated by the example of the dinitroaniline herbicide Ethalfluralin. The protocols and data presented herein provide a framework for researchers and professionals in the field to develop and evaluate novel agrochemical candidates. Understanding the synthetic pathways, mode of action, and conducting rigorous efficacy evaluations are critical steps in the discovery and development of new solutions for sustainable agriculture.
References
- 1. Ethalfluralin - Wikipedia [en.wikipedia.org]
- 2. Ethalfluralin | C13H14F3N3O4 | CID 41381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethalfluralin [drugfuture.com]
- 4. Ethalfluralin (Ref: EL 161) [sitem.herts.ac.uk]
- 5. prepchem.com [prepchem.com]
- 6. Effect of Ethalfluralin and Other Herbicides on Trifluralin-Resistant Green Foxtail (Setaria viridis) | Weed Technology | Cambridge Core [cambridge.org]
- 7. The evaluation of Ethalfluralin, Trifluralin and Pendimethalin efficacy of different doses on controlling of potato )Solanum tuberosum L.( weed [ejcp.gau.ac.ir]
- 8. epubs.icar.org.in [epubs.icar.org.in]
- 9. Bio-efficacy of ethalfluralin against weeds of potato (Solanum tuberosum), its phytotoxicity and effects on productivity and profitability innorth-western Himalayan region | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 10. isws.org.in [isws.org.in]
Laboratory Scale Synthesis of N-Ethyl-o-toluidine from o-toluidine via Reductive Amination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of N-Ethyl-o-toluidine from o-toluidine and acetaldehyde via a one-pot reductive amination reaction. This method utilizes sodium borohydride as the reducing agent, offering a straightforward and efficient route to the desired secondary amine. The protocol includes a summary of reagents, equipment, step-by-step experimental procedures, and data on the physical and chemical properties of the key compounds.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The N-alkylation of arylamines is a fundamental transformation in organic chemistry. While direct alkylation with alkyl halides is a possible route, it can be prone to over-alkylation, yielding tertiary amines and quaternary ammonium salts as byproducts.[2] Reductive amination presents a more controlled and selective alternative for the synthesis of secondary amines.[3]
This protocol details the synthesis of this compound through the reaction of o-toluidine with acetaldehyde to form an intermediate imine, which is subsequently reduced in situ with sodium borohydride.[3][4] This "one-pot" approach is efficient and avoids the isolation of the potentially unstable imine intermediate.[5]
Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below.
| Property | o-Toluidine | This compound |
| CAS Number | 95-53-4 | 94-68-8 |
| Molecular Formula | C₇H₉N | C₉H₁₃N |
| Molecular Weight | 107.15 g/mol | 135.21 g/mol [6] |
| Appearance | Colorless to pale yellow liquid | Clear yellow to brown liquid[7] |
| Boiling Point | 200-202 °C | 218 °C[7] |
| Melting Point | -23 °C | <-15 °C |
| Density | 1.008 g/mL | 0.95 g/mL[6] |
| Solubility | Slightly soluble in water | 1 g/L in water[7] |
Experimental Protocol
Materials and Equipment
-
o-Toluidine (≥99%)
-
Acetaldehyde (≥99%)
-
Sodium borohydride (NaBH₄) (≥98%)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Fume hood
Reaction Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Equivalents |
| o-Toluidine | 107.15 | 20 | 2.14 g (2.12 mL) | 1.0 |
| Acetaldehyde | 44.05 | 22 | 1.25 mL | 1.1 |
| Sodium Borohydride | 37.83 | 30 | 1.13 g | 1.5 |
| Methanol | - | - | 40 mL | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (2.14 g, 20 mmol) in 20 mL of anhydrous methanol under a nitrogen atmosphere.
-
Imine Formation: Cool the solution in an ice bath. Slowly add acetaldehyde (1.25 mL, 22 mmol) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
-
Reduction: While still in the ice bath, slowly and portion-wise add sodium borohydride (1.13 g, 30 mmol) to the reaction mixture over 20-30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation in a fume hood.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution to decompose any excess sodium borohydride.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Appearance: Pale yellow oil.
-
¹H NMR (CDCl₃): Chemical shifts (δ) in ppm. The spectrum should be consistent with the structure of this compound.[8]
-
¹³C NMR (CDCl₃): Expected signals for the 9 carbon atoms.
-
IR (neat): Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
Reaction Pathway and Workflow
The synthesis proceeds through a two-step, one-pot sequence:
-
Imine Formation: The primary amine (o-toluidine) reacts with the aldehyde (acetaldehyde) in a nucleophilic addition-elimination reaction to form a Schiff base (imine) intermediate and water.
-
Reduction: The imine is then reduced by the hydride reagent (sodium borohydride) to the corresponding secondary amine (this compound).
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
o-Toluidine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Acetaldehyde is volatile and flammable.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound from o-toluidine and acetaldehyde using reductive amination. The one-pot nature of this reaction, coupled with a straightforward work-up and purification, makes it a practical choice for researchers in organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. gctlc.org [gctlc.org]
- 5. DSpace [open.bu.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound CAS#: 94-68-8 [m.chemicalbook.com]
- 8. This compound Proton Full Spectrum [wiredchemist.com]
- 9. Solved Lab 10 - Reductive Amination References: K.M. | Chegg.com [chegg.com]
Application of N-Ethyl-o-toluidine in Proteomics: A Review of Current Evidence
Initial research into the application of N-Ethyl-o-toluidine as a protein stain for proteomics research has revealed no direct evidence of its use in this capacity. While the structurally related compound, Toluidine Blue, is a well-established stain for proteoglycans and nucleic acids, and o-toluidine is used in specific redox-based visualization methods, this compound does not appear to be utilized as a general protein stain in gel electrophoresis or other proteomic workflows.
This document will address the initial query by clarifying the applications of related compounds and highlighting standard protein staining techniques in proteomics.
Toluidine Blue: A Metachromatic Stain for Proteoglycans
Toluidine Blue is a cationic thiazine dye widely employed in histology and cytochemistry. Its primary application in a context related to proteomics is the staining of proteoglycans, which are proteins that are heavily glycosylated. The dye exhibits a property called metachromasia, where it changes color upon binding to polyanionic macromolecules like the glycosaminoglycan (GAG) chains of proteoglycans. This results in a characteristic purple-to-red color, distinguishing them from the blue staining of orthochromatic tissues.
While Toluidine Blue can interact with acidic proteins, it is not a standard method for general protein visualization in polyacrylamide gels due to its selectivity for sulfated and carboxylated groups, which are abundant in proteoglycans but less so in the general proteome.
o-Toluidine in Redox-Based Visualization
One specific application involving a related toluidine compound is the use of o-toluidine in a "toning" procedure for zinc-imidazole reverse-stained gels. In this method, a redox reaction with ferricyanide and o-toluidine converts the white background of the gel to a deep blue, leaving the protein bands transparent and colorless.[1] This technique allows for the quantification of proteins in the 10–100 ng range.[1] However, it is important to note that o-toluidine itself is not the primary protein stain but rather a component of the visualization reaction.
Standard Protein Staining Methods in Proteomics
For general protein visualization in proteomics, researchers rely on a variety of well-characterized stains. These can be broadly categorized as colorimetric, fluorescent, and negative stains.
| Staining Method | Principle | Sensitivity (approx.) | MS Compatibility |
| Coomassie Brilliant Blue (CBB) | Binds non-covalently to basic and hydrophobic amino acid residues. | 100 ng | Good |
| Silver Staining | Reduction of silver ions to metallic silver on the protein surface. | 1-10 ng | Moderate (can interfere with MS) |
| Fluorescent Stains (e.g., SYPRO Ruby) | Non-covalent interaction with proteins, emitting fluorescence upon excitation. | 1-10 ng | Excellent |
| Zinc-Imidazol Reverse Staining | Precipitation of zinc-imidazole in the gel matrix, leaving protein bands clear. | 1-10 ng | Good |
Experimental Workflow: General Protein Staining with Coomassie Brilliant Blue
The following is a representative protocol for staining proteins in a polyacrylamide gel using Coomassie Brilliant Blue R-250, a common and straightforward method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-o-toluidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in N-Ethyl-o-toluidine synthesis reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Conversion of o-Toluidine
Question: My reaction shows very low or no consumption of the starting o-toluidine. What are the potential causes and how can I resolve this?
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Poor Leaving Group on Ethylating Agent | Ensure a reactive leaving group is used. The reactivity order is I > Br > Cl. Consider using ethyl iodide or ethyl bromide for better results. |
| Steric Hindrance | The ortho-methyl group on o-toluidine can sterically hinder the approach of the ethylating agent. While challenging to overcome, optimizing other reaction parameters can help. |
| Deactivated Amine | While the methyl group is activating, other substituents on the ring could be deactivating. Strongly electron-withdrawing groups decrease the nucleophilicity of the amine, requiring more forcing conditions such as higher temperatures or a more active catalyst. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For direct alkylation with ethyl halides, a base like potassium carbonate (K₂CO₃) is often used to neutralize the acid formed. The solvent should be suitable for the reaction temperature and dissolve the reactants. |
| Catalyst Inactivity (for catalyzed reactions) | If using a catalyst for methods like the "Borrowing Hydrogen" strategy, ensure the catalyst is active and not poisoned. Follow recommended activation procedures and handle air-sensitive catalysts under an inert atmosphere. |
Issue 2: Predominance of Over-Alkylation (Formation of N,N-Diethyl-o-toluidine)
Question: My main product is the undesired N,N-diethyl-o-toluidine, leading to a low yield of the target this compound. How can I favor mono-alkylation?
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| High Reactivity of the Secondary Amine | The product, this compound, is often more nucleophilic than the starting o-toluidine, leading to a second ethylation. |
| Stoichiometry | Using a large excess of o-toluidine relative to the ethylating agent can statistically favor mono-alkylation. However, this may require challenging separation of the product from the unreacted starting material. |
| Rate of Addition of Ethylating Agent | Adding the ethylating agent slowly (e.g., via a syringe pump) can maintain its low concentration, reducing the likelihood of the more reactive this compound reacting further. |
| Reaction Temperature | Higher temperatures can sometimes favor over-alkylation. Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Alternative Synthetic Methods | Consider using reductive amination or the "Borrowing Hydrogen" strategy, which are known to offer better selectivity for mono-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Direct Alkylation: This involves the reaction of o-toluidine with an ethylating agent like ethyl bromide or ethyl iodide in the presence of a base. While straightforward, it is often plagued by over-alkylation.
-
Reductive Amination: This is a highly effective method that minimizes over-alkylation. It involves the reaction of o-toluidine with acetaldehyde to form an imine, which is then reduced in situ to the desired secondary amine. Common reducing agents include sodium triacetoxyborohydride.[1]
-
"Borrowing Hydrogen" (or Hydrogen Autotransfer) Strategy: This is an atom-economical and environmentally friendly method that uses ethanol as the ethylating agent in the presence of a metal catalyst (e.g., ruthenium or iridium complexes). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine.
Q2: How can I purify the crude this compound?
A2: Purification of this compound can be achieved through several methods:
-
Distillation: Vacuum distillation is a common and effective method for purifying liquid amines like this compound.[2]
-
Steam Distillation: This can be useful for separating the amine from non-volatile impurities.[2]
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, column chromatography on silica gel can be employed.
Q3: What are the typical side products in the synthesis of this compound?
A3: The primary side product is typically the over-alkylation product, N,N-Diethyl-o-toluidine . Depending on the reaction conditions and the purity of the starting materials, other impurities may also be present. If using reductive amination, incomplete reduction of the imine intermediate could be a possibility.
Experimental Protocols
Protocol 1: Direct N-Ethylation of o-Toluidine with Ethyl Bromide (Adapted from a similar synthesis)
Disclaimer: This is a generalized procedure adapted from the synthesis of N-ethyl-m-toluidine and should be optimized with appropriate safety precautions in a laboratory setting.[2]
Materials:
-
o-Toluidine
-
Ethyl bromide
-
10% Sodium hydroxide solution
-
Ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a sealed reaction vessel, combine o-toluidine and a slight molar excess of ethyl bromide. Note: To favor mono-alkylation, a larger excess of o-toluidine can be used.
-
Allow the mixture to stand at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, carefully vent the vessel in a fume hood.
-
Add 10% sodium hydroxide solution to neutralize the hydrobromide salt and liberate the free amine.
-
Extract the aqueous layer with ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Reductive Amination of o-Toluidine with Acetaldehyde
Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
o-Toluidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of o-toluidine in 1,2-dichloroethane, add acetaldehyde (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Visualizations
References
Technical Support Center: Synthesis of N,N-diethyl-o-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-diethyl-o-toluidine. Our aim is to help you prevent the formation of common byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of N,N-diethyl-o-toluidine?
The primary byproducts encountered during the synthesis of N,N-diethyl-o-toluidine via the ethylation of o-toluidine are the result of incomplete or excessive alkylation. These include:
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N-ethyl-o-toluidine (Under-alkylation): This secondary amine is formed when only one ethyl group is added to the nitrogen atom of o-toluidine.
-
N,N,N-triethyl-o-toluidinium salt (Over-alkylation): This quaternary ammonium salt is formed when a third ethyl group is added to the nitrogen atom of N,N-diethyl-o-toluidine. The counter-ion is typically the halide from the ethylating agent (e.g., iodide or bromide).
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Unreacted o-toluidine: Incomplete conversion will leave residual starting material.
Q2: How can I minimize the formation of the mono-ethylated byproduct, this compound?
To favor the formation of the desired di-ethylated product over the mono-ethylated intermediate, it is crucial to use a sufficient excess of the ethylating agent. Increasing the molar ratio of the ethylating agent to o-toluidine will drive the reaction towards completion. Additionally, ensuring adequate reaction time and maintaining the optimal temperature can promote the second ethylation step.
Q3: What strategies can be employed to prevent the over-alkylation product (quaternary ammonium salt)?
Preventing the formation of the quaternary ammonium salt involves carefully controlling the stoichiometry of the reactants. Using a large excess of the ethylating agent should be avoided. A moderate excess is typically sufficient to ensure complete di-ethylation without significant over-alkylation. The choice of base and reaction temperature also plays a role; milder conditions can help to reduce the rate of the third alkylation.
Q4: My reaction mixture has a dark color. What is the likely cause and how can I obtain a purer, lighter-colored product?
Product discoloration is often due to impurities formed from side reactions or the degradation of reactants and products, which can be exacerbated by high reaction temperatures. To obtain a lighter-colored product, consider the following:
-
Temperature Control: Avoid excessive heating during the reaction.
-
Purification of Starting Materials: Ensure the o-toluidine and ethylating agent are of high purity. Distillation of o-toluidine before use can remove colored impurities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored byproducts.
-
Effective Workup and Purification: A thorough aqueous workup to remove salts and a final purification step, such as vacuum distillation, are essential for isolating a pure, colorless to light-yellow product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N,N-diethyl-o-toluidine and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N,N-diethyl-o-toluidine | 1. Incomplete reaction. 2. Insufficient amount of ethylating agent. 3. Loss of product during workup. 4. Reaction temperature is too low. | 1. Increase the reaction time and monitor the reaction progress by TLC or GC. 2. Increase the molar ratio of the ethylating agent to o-toluidine (e.g., from 2.2 to 2.5 equivalents). 3. Perform extractions carefully and ensure the pH of the aqueous layer is basic during the extraction of the amine product. 4. Gradually increase the reaction temperature, while monitoring for byproduct formation. |
| High Percentage of this compound in the Product | 1. Insufficient ethylating agent. 2. Short reaction time. | 1. Use at least 2.2 equivalents of the ethylating agent. 2. Extend the reaction time to allow for the second ethylation to proceed to completion. |
| Presence of a Water-Soluble Precipitate After Reaction | 1. Formation of N,N,N-triethyl-o-toluidinium salt. 2. Formation of inorganic salts (e.g., sodium bromide if using ethyl bromide and sodium carbonate). | 1. Reduce the excess of the ethylating agent in subsequent reactions. During workup, this salt will remain in the aqueous layer. 2. This is expected. These salts are removed during the aqueous workup. |
| Product is a Dark Oil | 1. High reaction temperature causing decomposition. 2. Presence of oxygen leading to oxidation. 3. Impure starting materials. | 1. Maintain a consistent and moderate reaction temperature. 2. Perform the reaction under an inert atmosphere. 3. Purify o-toluidine by distillation before use. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the product distribution in the synthesis of N,N-diethyl-o-toluidine from o-toluidine and an ethylating agent in the presence of a base.
Table 1: Effect of Ethylating Agent Stoichiometry on Product Distribution
| Molar Equivalents of Ethylating Agent | o-toluidine (%) | This compound (%) | N,N-diethyl-o-toluidine (%) | N,N,N-triethyl-o-toluidinium salt (%) |
| 1.0 | 40 | 50 | 10 | < 1 |
| 2.0 | 5 | 25 | 68 | 2 |
| 2.2 | < 1 | 10 | 85 | 5 |
| 2.5 | < 1 | 2 | 90 | 8 |
| 3.0 | < 1 | < 1 | 80 | 20 |
Note: This data is illustrative and actual results may vary based on specific reaction conditions.
Table 2: Effect of Reaction Temperature on Product Distribution
| Temperature (°C) | o-toluidine (%) | This compound (%) | N,N-diethyl-o-toluidine (%) | N,N,N-triethyl-o-toluidinium salt (%) |
| 60 | 15 | 35 | 50 | < 1 |
| 80 | 2 | 10 | 85 | 3 |
| 100 | < 1 | 3 | 80 | 17 |
| 120 | < 1 | < 1 | 70 | 30 |
Note: This data is illustrative and assumes a fixed reaction time and stoichiometry.
Experimental Protocols
Protocol 1: Synthesis of N,N-diethyl-o-toluidine using Ethyl Bromide
This protocol is adapted from established procedures for the N-alkylation of aromatic amines.
Materials:
-
o-toluidine
-
Ethyl bromide
-
Anhydrous sodium carbonate
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluidine (1.0 eq), anhydrous sodium carbonate (2.5 eq), and a suitable solvent such as acetonitrile or ethanol.
-
Addition of Ethylating Agent: Slowly add ethyl bromide (2.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% sodium hydroxide solution, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude N,N-diethyl-o-toluidine by vacuum distillation to obtain a colorless to light-yellow oil.
Protocol 2: Purification to Remove this compound and Quaternary Ammonium Salt
-
Removal of Quaternary Ammonium Salt: The N,N,N-triethyl-o-toluidinium salt is highly water-soluble and will be effectively removed into the aqueous phase during the workup washes.
-
Separation of this compound and N,N-diethyl-o-toluidine: These two amines have different boiling points, with N,N-diethyl-o-toluidine having a higher boiling point. Fractional vacuum distillation is the most effective method for their separation on a laboratory scale. Careful control of the distillation pressure and temperature is required to achieve good separation.
Visualizations
Caption: Reaction pathway for the synthesis of N,N-diethyl-o-toluidine.
Caption: Troubleshooting workflow for optimizing the synthesis.
Troubleshooting incomplete reduction in toluidine synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of toluidine via the reduction of nitrotoluene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or Failed Reduction
Q: My reaction seems to have stalled or failed, leaving unreacted nitrotoluene. What are the common causes and how can I fix this?
A: Incomplete reduction is a frequent issue in toluidine synthesis. Several factors, from reagent quality to reaction conditions, can be the cause. Below is a systematic guide to troubleshooting this problem.
-
Reagent Quality and Stoichiometry:
-
Reducing Agent: The quality and form of your reducing metal (e.g., tin, iron) are critical. For instance, using granulated tin instead of finely divided powder can slow down the reaction.[1] Ensure the metal is clean and free of oxides. The stoichiometry of the reducing agent is also crucial; for some methods, up to three equivalents of the reducing agent per mole of the nitro group are required.[2]
-
Acid Concentration: In reductions using metals like tin or iron with hydrochloric acid, the acid concentration is important. If the acid is too dilute, the reaction may not initiate properly or proceed to completion.[3]
-
-
Reaction Conditions:
-
Temperature: The reduction of nitrotoluene is often exothermic. However, in some cases, gentle heating might be necessary to initiate the reaction, especially in colder environments.[1] For catalytic hydrogenations, temperature plays a significant role in reaction rate and selectivity.[4] For the Bechamp process, the reactor temperature is a key parameter to monitor.[5]
-
Stirring: Vigorous stirring is essential throughout the reaction to ensure proper mixing of the reactants, especially in heterogeneous reactions involving a solid metal reducing agent and an organic phase.[1][6] Inadequate stirring can lead to the nitrotoluene staying suspended at the top, preventing its interaction with the reducing agent.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine when the starting material has been fully consumed.[2][7] Refluxing for an adequate duration, sometimes up to an hour, may be necessary for the complete disappearance of the nitrotoluene.[6]
-
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon, Raney Nickel) can become deactivated. Ensure you are using a fresh or properly activated catalyst.
-
Catalyst Loading: The amount of catalyst used can impact the reaction rate and completion.[8]
-
Troubleshooting Flowchart for Incomplete Reduction
Caption: Troubleshooting workflow for incomplete reduction in toluidine synthesis.
Issue 2: Product Isolation and Purification Difficulties
Q: I'm having trouble isolating the toluidine from the reaction mixture. The workup is messy, and the product is impure. What are the best practices for purification?
A: The workup procedure for toluidine synthesis, particularly after metal/acid reduction, can be challenging due to the formation of metal salts and hydroxides.
-
Basification and Extraction:
-
After the reduction is complete, the acidic reaction mixture needs to be basified (e.g., with NaOH) to liberate the free toluidine amine. Be aware that this can produce a thick, viscous mixture, making stirring difficult.[3] Using a sufficiently large flask and considering alternative bases like magnesium hydroxide has been suggested to mitigate this.[9]
-
Once basified, the toluidine can be extracted using an organic solvent. However, simple acid-base extraction might not be sufficient to remove all impurities.[10]
-
-
Steam Distillation:
-
Vacuum Distillation:
-
Handling Isomers:
-
If you start with a mixture of nitrotoluene isomers, you will obtain a mixture of toluidine isomers. Separating these isomers can be difficult and may require techniques like fractional distillation or crystallization.[6][10] It is often preferable to start with a pure nitrotoluene isomer if a specific toluidine isomer is desired.[6]
-
Issue 3: Undesirable Side Products and Discoloration
Q: My final product is dark in color, or I suspect the presence of side products. What causes this and how can I prevent it?
A: The formation of side products and discoloration are common issues, often arising from side reactions or oxidation.
-
Side Reactions: The reduction of nitroarenes can proceed through various intermediates, such as nitroso and hydroxylamino compounds.[11][12] If the reaction conditions are not optimal, these intermediates can lead to the formation of side products like azoxy and azo compounds, which are often colored.[13][14]
-
Oxidation: Toluidine, like other anilines, is susceptible to atmospheric oxidation, which can cause the product to darken over time.[6]
-
Prevention and Purification:
-
Ensuring complete reduction through optimized reaction conditions can minimize the formation of intermediate-derived side products.
-
Purification methods like steam and vacuum distillation are effective at removing colored, non-volatile impurities.[9][10]
-
To prevent discoloration during storage, keep the purified toluidine in a dark, sealed bottle with minimal headspace to reduce contact with air.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for the reduction of nitrotoluene can vary significantly depending on the chosen method. The following table summarizes key parameters for different reduction techniques based on literature findings.
| Reduction Method | Reducing Agent/Catalyst | Acid/Solvent | Temperature | Key Considerations |
| Bechamp Reduction | Iron powder | Hydrochloric Acid | 90-100°C | Vigorous stirring is crucial. Reaction progress can be monitored by the disappearance of the nitrotoluene smell.[5][6] |
| Tin/HCl Reduction | Tin (granulated or powder) | Hydrochloric Acid | Reflux | Reaction can be vigorous. Ensure efficient reflux and sufficient reaction time.[1][6] |
| Catalytic Hydrogenation | Pd/C or Raney Nickel | Methanol or Ethanol | Room Temp to 55°C | Catalyst activity is key. Raney Nickel can be used to avoid dehalogenation in substrates with halogen substituents.[8][13] |
| Sodium Dithionite | Sodium Dithionite (Na₂S₂O₄) | Methanol/Water | < 30°C to Reflux | The reaction is typically run in a basic aqueous medium (pH 10-12).[2] |
Experimental Protocols
Protocol 1: Reduction of o-Nitrotoluene using Tin and Hydrochloric Acid (Sn/HCl)
This protocol is adapted from procedures described in various experimental chemistry resources.[6][15]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add granulated tin (e.g., 49g).
-
Addition of Reactants: Add o-nitrotoluene (e.g., 26 mL) to the flask.
-
Initiation of Reaction: Slowly add concentrated hydrochloric acid (e.g., 110-134 mL of 30-36% HCl) in small portions through the condenser. The reaction is exothermic and should begin to reflux. If the reaction is slow to start, gentle warming may be applied.
-
Reflux: Once the initial vigorous reaction subsides, maintain a steady reflux with external heating for approximately 60 minutes, or until the characteristic almond-like smell of nitrotoluene is no longer present.
-
Workup - Basification: Allow the reaction mixture to cool. Carefully add a concentrated solution of sodium hydroxide (e.g., 90g in 150 mL of water) until the mixture is strongly alkaline. This will precipitate tin hydroxides and liberate the free o-toluidine. The mixture may become thick.
-
Purification - Steam Distillation: Set up for steam distillation and distill the o-toluidine from the reaction mixture. The o-toluidine will co-distill with water.
-
Extraction: Separate the oily toluidine layer from the aqueous distillate in a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Drying and Final Purification: Combine the organic extracts and the initial toluidine oil. Dry the combined product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). The solvent can then be removed by evaporation, and the resulting o-toluidine can be further purified by vacuum distillation.
Protocol 2: Catalytic Hydrogenation of p-Nitrotoluene using Pd/C
This is a general procedure for catalytic hydrogenation.
-
Setup: To a hydrogenation flask or a suitable pressure vessel, add a solution of p-nitrotoluene in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 1-5 mol% of 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas to replace the air. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure to several atmospheres).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by observing hydrogen uptake or by using TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude p-toluidine. Further purification can be achieved by distillation or recrystallization.
Signaling Pathways and Logical Relationships
General Reaction Pathway for Nitrotoluene Reduction
Caption: The stepwise reduction pathway from nitrotoluene to toluidine.
References
- 1. Sciencemadness Discussion Board - Problems with toluidine synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Reduction of Nitro Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - First o-toluidine synthesis - running into some issues with the reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. shyzchem.com [shyzchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. m-Toluidine synthesis - chemicalbook [chemicalbook.com]
- 8. Continuous Flow Reactor for p-toluidine Formation - Senior Design Day [hajim.rochester.edu]
- 9. Sciencemadness Discussion Board - First o-toluidine synthesis - running into some issues with the reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. chemplayer.com [chemplayer.com]
Technical Support Center: Purification of N-Ethyl-o-toluidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Ethyl-o-toluidine from common reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low purity of final product after distillation | 1. Inefficient fractional distillation column. 2. Boiling points of this compound and impurities are too close. 3. Azeotrope formation. | 1. Use a longer, packed distillation column (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates. 2. Perform distillation under reduced pressure to lower boiling points and potentially increase the boiling point difference. 3. Consider an alternative purification method such as column chromatography. |
| Product is yellow or brown after purification | 1. Air oxidation of the amine. Aromatic amines can be sensitive to air and light, leading to the formation of colored impurities.[1] 2. Presence of residual acidic or basic impurities. | 1. Perform distillation under an inert atmosphere (e.g., nitrogen or argon). 2. Store the purified product under an inert atmosphere and protect it from light. 3. Wash the crude product with a dilute acid and then a dilute base before distillation to remove acidic and basic impurities. |
| Incomplete separation of this compound and o-toluidine | 1. Insufficient acid-base extraction steps. 2. Incomplete protonation of the more basic o-toluidine. | 1. Perform multiple extractions with dilute acid (e.g., 1M HCl) to ensure all the primary amine (o-toluidine) is converted to its salt and moves to the aqueous layer.[2][3] 2. Check the pH of the aqueous layer after extraction to ensure it is acidic. |
| Presence of N,N-diethyl-o-toluidine in the final product | Over-alkylation during the synthesis reaction is a common side reaction.[4] | 1. Optimize the stoichiometry of the synthesis reaction to favor mono-alkylation (e.g., use an excess of o-toluidine). 2. If separation by distillation is difficult due to close boiling points, use column chromatography for purification. |
| Emulsion formation during acid-base extraction | High concentration of reactants or vigorous shaking can lead to emulsions. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filtration through a bed of Celite may be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are typically unreacted starting material, o-toluidine, and the over-alkylation product, N,N-diethyl-o-toluidine. The formation of the tertiary amine occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[4]
Q2: What is the most effective method for purifying this compound?
A2: The choice of purification method depends on the specific impurities present.
-
Acid-base extraction is highly effective for removing the unreacted primary amine, o-toluidine.[2][3][5]
-
Fractional distillation under reduced pressure is a common and effective method for separating this compound from less volatile impurities and can also separate it from o-toluidine and N,N-diethyl-o-toluidine if their boiling points are sufficiently different.
-
Column chromatography is a powerful technique for separating compounds with very similar boiling points, such as this compound and N,N-diethyl-o-toluidine.
Q3: How can I monitor the progress of the purification?
A3: The progress of the purification can be monitored using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the separation of different components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the purity of the fractions and can help identify the impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and identify any remaining impurities.[8]
Q4: My purified this compound darkens over time. How can I prevent this?
A4: Aromatic amines like this compound are prone to oxidation in the presence of air and light, which causes them to darken.[1] To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial to protect it from light. Storing at a low temperature can also slow down the degradation process.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction followed by Distillation
This protocol is suitable for removing unreacted o-toluidine.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) and shake the funnel gently to mix the layers.
-
Allow the layers to separate. The protonated o-toluidine will move to the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction with 1M HCl two more times to ensure complete removal of o-toluidine.
-
-
Neutralization and Isolation of Product:
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus. It is recommended to perform the distillation under reduced pressure.
-
Heat the crude this compound and collect the fraction that distills at the correct boiling point (Boiling point of this compound is approximately 218 °C at atmospheric pressure).[9]
-
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from N,N-diethyl-o-toluidine.
-
Slurry Preparation:
-
Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Prepare a slurry of silica gel in the chosen eluent.
-
-
Column Packing:
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC or GC-MS to identify the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| o-Toluidine | 107.15 | 200-202 | 1.008 |
| This compound | 135.21 | 218 [9] | 0.938 [9] |
| N,N-Diethyl-o-toluidine | 163.27 | ~230-232 | ~0.92 |
Note: The boiling point of N,N-diethyl-o-toluidine is an estimate as exact literature values can vary.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity this compound.
References
- 1. O-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. This compound Proton Full Spectrum [wiredchemist.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: N-Ethyl-o-toluidine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing color impurities from N-Ethyl-o-toluidine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound colored?
A1: this compound is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] The color can range from yellow to orange, purple, or even dark brown depending on the nature and concentration of the impurities.[3][4] Exposure to air, light, and elevated temperatures can accelerate this degradation process. Additionally, residual starting materials or byproducts from its synthesis can contribute to discoloration.
Q2: What are the common methods for removing color impurities from this compound?
A2: Several methods can be employed to decolorize this compound, including:
-
Vacuum Distillation: This is a highly effective method for separating the desired amine from less volatile colored impurities and decomposition products.
-
Activated Carbon Treatment: Activated carbon is a common adsorbent used to remove colored organic impurities from liquid phases.[5][6][7]
-
Steam Distillation: This technique is suitable for purifying heat-sensitive compounds and can be used to separate volatile amines from non-volatile impurities.[8][9][10][11]
-
Column Chromatography: Flash chromatography using a suitable stationary and mobile phase can separate the this compound from colored byproducts.
-
Solvent Extraction/Washing: This can be used to remove specific impurities based on their differential solubility in various solvents.[12]
Q3: Can I use a reducing agent to remove the color?
A3: While oxidation is a primary cause of color, the use of reducing agents to decolorize the bulk material is not a standard purification technique for this compound and can introduce additional reagents that need to be removed. It is generally more effective to remove the colored impurities through physical separation methods like distillation or chromatography.
Q4: How should I store purified this compound to prevent future discoloration?
A4: To maintain the purity of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.[13] Use of amber glass bottles with a tight-fitting cap is recommended.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Persistent color after a single purification method.
| Potential Cause | Troubleshooting Step |
| The chosen method is not effective for the specific impurity. | Try a different purification technique. For example, if activated carbon treatment fails, consider vacuum distillation. |
| The impurity has a similar boiling point to this compound. | For distillation, use a fractional distillation column to improve separation. Alternatively, try column chromatography. |
| The concentration of impurities is very high. | Perform multiple rounds of the purification step or combine different methods (e.g., activated carbon treatment followed by vacuum distillation). |
Issue 2: Low yield after purification.
| Potential Cause | Troubleshooting Step |
| Vacuum Distillation: Product loss due to high vacuum or temperature. | Optimize the vacuum pressure and heating mantle temperature to ensure a steady, controlled distillation. Ensure all joints are properly sealed to maintain vacuum. |
| Activated Carbon Treatment: Adsorption of the product onto the activated carbon. | Reduce the amount of activated carbon used or decrease the contact time. Perform a small-scale trial to determine the optimal carbon-to-product ratio. |
| Extraction/Washing: Product remains in the aqueous layer. | Adjust the pH of the aqueous layer to ensure the amine is in its free base form and less soluble in water. Use a suitable organic solvent for extraction. |
| Steam Distillation: Incomplete distillation. | Ensure a sufficient volume of steam is passed through the mixture to carry over all the volatile amine. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile or less-volatile colored impurities.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Procedure: a. Place the impure this compound into the round-bottom flask along with a magnetic stir bar or boiling chips. b. Secure all joints and connect the apparatus to the vacuum pump. c. Gradually apply vacuum and begin stirring. d. Once the desired pressure is reached, slowly heat the flask. e. Collect any initial low-boiling fractions separately. f. Collect the main fraction of this compound at its boiling point under the applied vacuum. The boiling point will depend on the pressure. g. Stop the distillation before the flask is completely dry to avoid the formation of potentially unstable residues. h. Allow the apparatus to cool completely before releasing the vacuum.
| Parameter | Value | Reference |
| Boiling Point (Atmospheric) | ~218 °C | --INVALID-LINK-- |
| Approximate Boiling Point | 95.5 °C at 1.3 kPa (approx. 10 mmHg) | --INVALID-LINK-- |
Protocol 2: Decolorization using Activated Carbon
This protocol is useful for removing a range of colored organic impurities.
Methodology:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent in which it is highly soluble (e.g., ethanol, toluene).
-
Treatment: a. Add powdered activated carbon to the solution (typically 1-5% by weight relative to the solute). b. Heat the mixture gently with stirring for 30-60 minutes. The optimal temperature is often between 75-80 °C.[14]
-
Filtration: a. Hot-filter the mixture through a pad of celite or a suitable filter paper to remove the activated carbon. b. Wash the filter cake with a small amount of the hot solvent to recover any adsorbed product.
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Solvent Removal: Remove the solvent from the filtrate by rotary evaporation to obtain the purified this compound.
| Parameter | Value/Range | Reference |
| Activated Carbon Loading | 1-5% (w/w) | General lab practice |
| Contact Time | 30-60 minutes | [14] |
| Temperature | 75-80 °C | [14] |
| pH Range (for aqueous solutions) | 3-6 (for optimal effect) | [14] |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting color impurities in this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Page loading... [guidechem.com]
- 5. heycarbons.com [heycarbons.com]
- 6. carbotecnia.info [carbotecnia.info]
- 7. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 8. Steam Distillation | Buchi.com [buchi.com]
- 9. Steam distillation | PPTX [slideshare.net]
- 10. Steam distillation - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Extraction and Washing [dept.harpercollege.edu]
- 13. calpaclab.com [calpaclab.com]
- 14. naturecarbon.com [naturecarbon.com]
Technical Support Center: Optimizing Reaction Conditions for Selective N-Ethylation of o-Toluidine
Welcome to the technical support center for the selective N-ethylation of o-toluidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this specific alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the selective mono-N-ethylation of o-toluidine?
A1: The primary challenges in the selective N-ethylation of o-toluidine are controlling selectivity and achieving high conversion. Key issues include:
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Over-alkylation: The initial product, N-ethyl-o-toluidine, can react further to form N,N-diethyl-o-toluidine. This is often due to the product being more nucleophilic than the starting material.
-
C-Alkylation: Under certain conditions, particularly at higher temperatures or with certain catalysts, the ethyl group can add to the aromatic ring of o-toluidine instead of the nitrogen atom.[1]
-
Low Conversion: Incomplete reaction leading to low yields of the desired product can be caused by factors such as catalyst deactivation, insufficient reaction time or temperature, or the use of a less reactive ethylating agent.
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Steric Hindrance: The ortho-methyl group in o-toluidine can sterically hinder the approach of the ethylating agent to the nitrogen atom, potentially slowing down the reaction rate compared to aniline.[2]
Q2: Which ethylating agents are suitable for this reaction, and how do they compare?
A2: Several ethylating agents can be used, each with its own advantages and disadvantages:
-
Ethanol (via "Borrowing Hydrogen" or Dehydrogenative Coupling): This is a green and atom-economical approach where ethanol is the ethyl source, and water is the only byproduct. It typically requires a transition metal catalyst (e.g., Ru, Ir, Ni). This method often offers high selectivity for mono-alkylation.
-
Acetaldehyde (via Reductive Amination): This method involves the reaction of o-toluidine with acetaldehyde to form an imine, which is then reduced in situ to the N-ethyl product. It is highly selective for mono-alkylation and avoids over-alkylation issues. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃).[3]
-
Ethyl Halides (e.g., Ethyl Bromide, Ethyl Iodide): These are traditional and highly reactive ethylating agents. However, they are prone to causing over-alkylation and require a base to neutralize the resulting hydrohalic acid. Controlling stoichiometry is crucial for selectivity.
Q3: How can I minimize the formation of the N,N-diethyl-o-toluidine byproduct?
A3: Minimizing diethylation is key to achieving high selectivity. Several strategies can be employed:
-
Stoichiometry Control: When using ethyl halides, using a molar excess of o-toluidine relative to the ethylating agent can statistically favor mono-alkylation.
-
Slow Addition of Ethylating Agent: Adding the ethylating agent dropwise over an extended period helps to maintain its low concentration in the reaction mixture, reducing the likelihood of the mono-ethylated product reacting further.
-
Choice of Method: Reductive amination is inherently more selective for mono-alkylation. The "Borrowing Hydrogen" method with appropriate catalysts also generally provides excellent selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation step more significantly than the first.
Q4: What is the role of the base in N-ethylation with ethyl halides?
A4: When using ethyl halides, a base is essential to neutralize the hydrohalic acid (HBr or HI) formed during the reaction. If not neutralized, this acid will protonate the o-toluidine, rendering it non-nucleophilic and halting the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N). The choice of base can influence the reaction rate and selectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the selective N-ethylation of o-toluidine.
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield / Incomplete Reaction | Inactive Catalyst (Borrowing Hydrogen Method): The catalyst may be poisoned by impurities or have lost activity. | - Ensure all reagents and solvents are pure and dry.- Handle air- and moisture-sensitive catalysts under an inert atmosphere.- Consider a fresh batch of catalyst. |
| Poor Leaving Group (Ethyl Halide Method): The reactivity of ethyl halides follows the trend I > Br > Cl. | - If using ethyl chloride, consider switching to ethyl bromide or ethyl iodide for a faster reaction. | |
| Insufficient Reaction Temperature or Time: The reaction may not have reached completion. | - Gradually increase the reaction temperature and monitor the progress by TLC or GC.- Extend the reaction time. | |
| Inefficient Reducing Agent (Reductive Amination): The reducing agent may not be potent enough or may have degraded. | - Use a fresh bottle of the reducing agent (e.g., NaBH(OAc)₃).- Ensure the reaction conditions are compatible with the chosen reducing agent. | |
| Poor Selectivity (High levels of N,N-diethyl-o-toluidine) | High Concentration of Ethylating Agent: A high local concentration of the ethylating agent promotes over-alkylation. | - Add the ethylating agent slowly to the reaction mixture using a syringe pump.- Use a larger excess of o-toluidine. |
| High Reaction Temperature: Higher temperatures can increase the rate of the second alkylation. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Inappropriate Reaction Method: Direct alkylation with ethyl halides is prone to over-alkylation. | - Switch to a more selective method like reductive amination with acetaldehyde or a "Borrowing Hydrogen" approach with ethanol. | |
| Formation of C-Alkylated Byproducts | High Reaction Temperature: Ring alkylation is often favored at higher temperatures.[1] | - Lower the reaction temperature.- Screen different catalysts, as some may favor N-alkylation over C-alkylation. Zeolite catalysts, for instance, can promote C-alkylation at high temperatures.[1] |
| Difficulty in Product Isolation | Similar Polarity of Products: this compound and unreacted o-toluidine may have similar polarities, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography.- Consider converting the amine products to their hydrochloride salts to facilitate separation, followed by neutralization to recover the free amines. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for different methods of selective N-ethylation of o-toluidine. Please note that yields and selectivities can vary based on the specific reaction setup and scale.
Table 1: N-Ethylation using "Borrowing Hydrogen" with Ethanol
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of this compound (%) | Selectivity for Mono-alkylation (%) |
| [Ru(p-cymene)Cl₂]₂ / Ligand | K₂CO₃ (1.5) | Toluene | 120 | 24 | High | >95 |
| NiBr₂ / Ligand | t-BuOK (1.0) | Toluene | 130 | 48 | Moderate to High | High |
| Cp*IrCl₂]₂ / Ligand | Cs₂CO₃ (0.3) | None | 120 | 12 | High | >98 |
Table 2: N-Ethylation via Reductive Amination with Acetaldehyde
| Reducing Agent (equiv.) | Additive | Solvent | Temp. (°C) | Time (h) | Yield of this compound (%) | Selectivity for Mono-alkylation (%) |
| NaBH(OAc)₃ (1.2) | Acetic Acid (cat.) | Dichloromethane (DCM) | Room Temp. | 12 | High | >99 |
| NaBH₃CN (1.5) | Acetic Acid (cat.) | Methanol | Room Temp. | 24 | High | >99 |
| H₂ (1 atm), Pd/C (5 mol%) | None | Ethanol | Room Temp. | 12 | High | >98 |
Table 3: N-Ethylation with Ethyl Halides
| Ethylating Agent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of this compound (%) | Selectivity for Mono-alkylation (%) |
| Ethyl bromide (1.0) | K₂CO₃ (2.0) | Acetone | Reflux | 24 | Moderate | Moderate to High |
| Ethyl iodide (1.1) | Cs₂CO₃ (1.5) | DMF | 80 | 12 | High | Moderate |
| Ethyl bromide (0.8) | K₂CO₃ (2.0) | Acetonitrile | Reflux | 18 | Moderate | High |
Experimental Protocols
Protocol 1: Selective N-Ethylation of o-Toluidine via Reductive Amination
This protocol is a general procedure for reductive amination using sodium triacetoxyborohydride.
-
Reaction Setup: To a solution of o-toluidine (1.0 equiv.) in dichloromethane (DCM, 0.2 M) is added acetaldehyde (1.1 equiv.) followed by a catalytic amount of acetic acid (e.g., 5 mol%). The mixture is stirred at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equiv.) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Selective N-Ethylation of o-Toluidine using an Ethyl Halide
This protocol describes a typical procedure for N-alkylation with an ethyl halide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, o-toluidine (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a suitable solvent such as acetone or acetonitrile (0.5 M) are combined.
-
Addition of Ethylating Agent: Ethyl bromide (1.0 equiv.) is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to reflux and monitored by TLC or GC-MS. The reaction time can vary from several hours to overnight depending on the reactivity.
-
Work-up: After cooling to room temperature, the solid inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Mandatory Visualizations
Caption: Reaction pathway for the N-ethylation of o-toluidine.
Caption: Troubleshooting workflow for N-ethylation of o-toluidine.
References
Technical Support Center: N-Ethyl-o-toluidine Production Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of N-Ethyl-o-toluidine production.
Frequently Asked Questions (FAQs)
General & Safety
Q1: What is this compound and what are its primary industrial applications?
A1: this compound (CAS No. 94-68-8) is an aromatic organic compound, appearing as a colorless to yellowish liquid.[1][2] It serves as a crucial intermediate in various industrial syntheses. Its primary applications include the manufacturing of dyes, pigments, agrochemicals (like herbicides and fungicides), and pharmaceuticals.[3][4][5] In the pharmaceutical sector, it is a building block for more complex molecules, including potent TGR5 agonists.[3][6]
Q2: What are the main safety hazards associated with this compound and its precursors (e.g., o-toluidine)?
A2: this compound is a toxic substance and should be handled with care. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[2] The precursor, o-toluidine, is also toxic and is suspected to be a carcinogen.[7] During production, toxic gases like nitrogen oxides and carbon monoxide can be released upon combustion.[2] It is essential to use personal protective equipment (PPE), work in a well-ventilated area, and have safety measures like eyewash stations and safety showers readily available.[2]
Synthesis & Reaction Chemistry
Q3: What are the common laboratory methods for synthesizing this compound?
A3: Common synthesis methods involve the N-alkylation of o-toluidine. Two prevalent laboratory-scale methods are:
-
Alkylation with an Alkyl Halide: Reacting o-toluidine with an ethyl halide, such as ethyl bromide, typically in the presence of a base to neutralize the resulting hydrohalic acid.
-
Alkylation with an Alcohol: Reacting o-toluidine with ethanol over an acidic catalyst (e.g., H3PO4-SiO2) at elevated temperatures.[8]
Q4: My N-alkylation reaction is producing a significant amount of N,N-diethyl-o-toluidine. How can I improve the selectivity for the mono-ethylated product?
A4: The formation of the dialkylated byproduct is a common challenge due to the product (this compound) being more nucleophilic than the starting material (o-toluidine). To favor mono-alkylation, consider the following strategies:
-
Adjust Stoichiometry: Use a significant excess of o-toluidine relative to the ethylating agent. This statistically increases the probability of the ethylating agent reacting with the more abundant o-toluidine.
-
Slow Addition of Ethylating Agent: Adding the ethylating agent (e.g., ethyl bromide) slowly and at a controlled rate helps to maintain its low concentration in the reaction mixture. This reduces the likelihood of it reacting with the newly formed this compound.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation, which may have a higher activation energy.
-
Consider Reductive Amination: An alternative synthetic route is the reductive amination of o-toluidine with acetaldehyde. This method is often more selective for producing secondary amines and avoids the issue of over-alkylation.
Troubleshooting Guides
Low Yield & Purity Issues
Q5: We are experiencing a significant drop in yield as we move from a 10L to a 100L reactor. What are the likely causes and how can we troubleshoot this?
A5: A drop in yield during scale-up is a common problem that can be attributed to several factors related to heat and mass transfer.
-
Problem: Inefficient Heat Transfer. The N-alkylation of amines is an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature is significantly higher than the bulk, causing side reactions and degradation of reactants or products, thus lowering the yield.
-
Troubleshooting Steps:
-
Verify Cooling Capacity: Ensure your reactor's cooling system is adequate for the larger scale. You may need a more efficient cooling jacket or internal cooling coils.
-
Monitor Internal Temperature: Use multiple temperature probes to map the temperature distribution within the reactor and identify potential hot spots.
-
Controlled Reagent Addition: Slow down the addition rate of the limiting reagent to better control the rate of heat generation.
-
Perform Calorimetry Studies: Conduct reaction calorimetry at the lab scale to accurately determine the heat of reaction and predict the heat load at a larger scale.
-
-
Problem: Inadequate Mixing. What appears to be good mixing in a small flask may be insufficient in a large tank. Poor mixing can lead to localized high concentrations of reactants, promoting side reactions like di-alkylation, and can also contribute to the formation of hot spots.
-
Troubleshooting Steps:
-
Evaluate Agitator Design: The type, size, and speed of the agitator are critical. A simple magnetic stir bar is insufficient for large vessels. An overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) is necessary.
-
Perform Mixing Studies: Use computational fluid dynamics (CFD) modeling or experimental tracer studies to evaluate mixing efficiency in your reactor.
-
Adjust Baffling: Ensure the reactor is properly baffled to prevent vortexing and promote better top-to-bottom mixing.
-
Below is a troubleshooting workflow for addressing low yield issues during scale-up.
References
- 1. China this compound CAS 94-68-8 from China factory and manufacturers | Mit-ivy [mit-ivy.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. nbinno.com [nbinno.com]
- 4. dataintelo.com [dataintelo.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 94-68-8 [chemicalbook.com]
- 7. Production and manufacturing method and process flow of o-toluidine-Chemwin [en.888chem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Resolving emulsion formation during N-Ethyl-o-toluidine aqueous workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion formation during the aqueous workup of N-Ethyl-o-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of this compound?
An emulsion is a stable mixture of two or more immiscible liquids, in this case, the organic solvent containing your this compound and the aqueous wash solution. It appears as a cloudy or milky layer between the two distinct liquid phases, making separation difficult. Emulsions during the workup of this compound can form for several reasons:
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Surfactant-like properties of the amine: this compound, being an amine, can act as a surfactant, reducing the interfacial tension between the organic and aqueous layers and promoting the formation of a stable emulsion.
-
Vigorous shaking: Excessive agitation of the separatory funnel can disperse one liquid into the other as fine droplets, leading to an emulsion.
-
Presence of fine solid particles: Insoluble byproducts or residual starting materials can stabilize emulsions by accumulating at the interface of the droplets.[1]
-
High concentration of the amine: A high concentration of this compound in the organic layer can increase the likelihood of emulsion formation.
Q2: Can the choice of organic solvent influence emulsion formation?
Yes, the choice of solvent can play a significant role. Chlorinated solvents like dichloromethane (DCM) are often reported to be more prone to forming emulsions, especially when extracting basic solutions.[1] If you consistently encounter emulsions with DCM, consider switching to a less problematic solvent like ethyl acetate or diethyl ether.
Q3: How can I prevent emulsions from forming in the first place?
Proactive measures can often prevent the formation of stubborn emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst can facilitate the movement of reactants or products between phases without the need for intense mixing.
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Initial Dilution: Diluting the reaction mixture with more organic solvent before the aqueous wash can sometimes prevent emulsion formation.
Troubleshooting Guide: Resolving Emulsions
If an emulsion has already formed, do not despair. The following techniques, summarized in the table below, can be employed to break the emulsion and achieve clear phase separation.
Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Advantages | Disadvantages | Typical Application |
| Addition of Brine (Salting Out) | Increases the ionic strength of the aqueous phase, reducing the solubility of the organic component and destabilizing the emulsion. | Simple, inexpensive, and often very effective. | May not work for all types of emulsions. | First-line approach for most common emulsions. |
| pH Adjustment | Changes the ionization state of this compound, altering its solubility and disrupting its surfactant-like behavior. | Highly effective for amine-based emulsions. Can also help remove acidic or basic impurities. | Requires careful addition of acid or base. The product must be stable at the adjusted pH. | Ideal for workups involving basic compounds like this compound. |
| Filtration through Celite® | Physically disrupts the emulsion by passing it through a porous filter aid, which breaks up the dispersed droplets.[1] | Effective for emulsions stabilized by fine solid particles.[1] | Can be time-consuming. Potential for some product loss on the filter aid. | When suspended solids are suspected to be the cause of the emulsion. |
| Centrifugation | Applies a strong force that accelerates the separation of the immiscible liquids based on their density differences. | Very effective for a wide range of emulsions, including very stable ones. | Requires access to a centrifuge capable of handling the required volumes. | For persistent emulsions that do not respond to simpler methods. |
| Gentle Heating or Cooling | Heating can decrease the viscosity of the liquids, promoting coalescence of droplets. Cooling can sometimes break emulsions by inducing crystallization of one phase. | Can be effective for some temperature-sensitive emulsions. | Risk of product degradation with heating. Cooling is not always effective. | Use with caution, especially when dealing with thermally sensitive compounds. |
Experimental Protocols
Protocol 1: Addition of Brine (Salting Out)
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Preparation: Allow the separatory funnel containing the emulsion to stand for 10-15 minutes, as some emulsions may break on their own.
-
Addition of Brine: Prepare a saturated aqueous solution of sodium chloride (NaCl). Add a volume of brine equivalent to 10-20% of the aqueous layer volume to the separatory funnel.
-
Mixing: Gently rock or swirl the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.
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Observation: Allow the funnel to stand and observe if the emulsion begins to break. This may take several minutes.
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Separation: Once two clear layers have formed, carefully drain the lower aqueous layer, followed by the organic layer.
Protocol 2: pH Adjustment
As this compound is a basic amine, acidification of the aqueous layer is the recommended approach.
-
Preparation: In a separate flask, prepare a dilute aqueous solution of a strong acid, such as 1M hydrochloric acid (HCl).
-
pH Adjustment: Add the dilute acid dropwise to the separatory funnel while gently swirling.
-
Monitoring: Periodically check the pH of the aqueous layer using pH paper. Continue adding acid until the aqueous layer is acidic (typically pH 2-4). At this pH, the this compound will be protonated and move into the aqueous layer, which can help break the emulsion.
-
Observation and Separation: Allow the layers to separate and proceed with the extraction. Remember that your product is now likely in the aqueous phase as a salt. To recover the free amine, the aqueous layer will need to be basified and re-extracted with an organic solvent.
Protocol 3: Filtration through Celite®
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner funnel and wet it with the organic solvent used in your extraction. Add a 1-2 cm layer of Celite® to the funnel and gently press it down to form a compact pad.
-
Filtration: Carefully pour the entire contents of the separatory funnel (organic layer, aqueous layer, and emulsion) onto the Celite® pad. Apply gentle suction from a vacuum flask.
-
Washing: Wash the Celite® pad with a small amount of fresh organic solvent to ensure all of your product is collected.
-
Separation: Transfer the filtrate back to a clean separatory funnel. The two liquid phases should now be distinct and easily separable.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing emulsion formation during the aqueous workup of this compound.
Caption: A step-by-step decision tree for resolving emulsions in this compound workups.
References
N-Ethyl-o-toluidine degradation pathways and long-term storage stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways and long-term storage stability of N-Ethyl-o-toluidine. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, as a substituted aniline, is susceptible to degradation from several factors, including:
-
Oxidation: The amine group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of N-oxides and other colored degradation products.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of radicals and subsequent complex degradation products.
-
High Temperatures: Elevated temperatures can accelerate the rate of degradation, leading to the formation of thermal decomposition products. During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[1][2]
-
Strong Acids and Bases: While stable in neutral conditions, extreme pH values can promote hydrolysis or other degradation reactions.
-
Incompatible Materials: Contact with strong oxidizing agents, acid anhydrides, acid chlorides, and acids should be avoided as they can react with and degrade this compound.[1]
Q2: What are the hypothesized degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, we can hypothesize the following pathways based on the chemistry of anilines and related compounds:
-
Oxidative Degradation: The primary site of oxidation is the nitrogen atom of the amino group, which can lead to the formation of an N-oxide. Further oxidation or rearrangement could lead to ring-opening products. The ethyl and methyl groups on the aromatic ring can also be susceptible to oxidation.
-
Photodegradation: Upon exposure to UV light, this compound may undergo N-dealkylation, resulting in the formation of o-toluidine and acetaldehyde. The aromatic ring can also be hydroxylated, leading to the formation of various aminophenol derivatives.
-
Acid/Base Hydrolysis: Under strong acidic or basic conditions, forced hydrolysis is unlikely to be a major degradation pathway due to the stability of the C-N bond. However, extreme pH may catalyze other reactions if reactive species are present.
Q3: What are the recommended long-term storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] Storage at room temperature is generally acceptable for the pure substance.[3] For solutions, it is advisable to store them at 2-8°C, protected from light, and to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of this compound (yellowing or browning) | Oxidation of the amine group due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or wrap containers in aluminum foil to protect from light. |
| Appearance of unexpected peaks in chromatograms during analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Ensure proper storage and handling of samples to minimize degradation. Use a stability-indicating analytical method. |
| Inconsistent results in stability studies | Variability in storage conditions (temperature, humidity, light exposure). Contamination of samples. | Use a calibrated stability chamber with controlled temperature and humidity. Ensure consistent light exposure conditions for photostability studies. Use high-purity solvents and reagents. |
| Low recovery of this compound from spiked samples | Adsorption of the compound onto container surfaces. Degradation during sample processing. | Use silanized glassware or polypropylene containers to minimize adsorption. Keep sample processing times to a minimum and avoid exposure to high temperatures or extreme pH. |
Quantitative Data Summary
The following tables provide a framework for designing stability and forced degradation studies for this compound, based on ICH guidelines.
Table 1: Recommended Long-Term Stability Study Conditions (Based on ICH Q1A(R2)) [4][5]
| Study | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
Table 2: Suggested Conditions for Forced Degradation Studies [6][7][8]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | ICH-compliant light source | Room Temperature | As per ICH Q1B |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven.
-
Photodegradation: Expose a solution of this compound to a calibrated light source as per ICH Q1B guidelines.
-
-
Incubation: Incubate the stressed samples at the conditions specified in Table 2. A control sample (stock solution diluted with solvent) should be kept under ambient conditions.
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Protocol 2: Long-Term Stability Study of this compound
Objective: To evaluate the long-term stability of this compound under defined storage conditions.
Methodology:
-
Sample Preparation: Package this compound in its intended container-closure system.
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 1 (long-term, intermediate, and accelerated).
-
Testing: At the time points specified in Table 1, withdraw samples and analyze them for appearance, purity (by HPLC), and content of any specified degradation products.
-
Data Analysis: Plot the purity of this compound as a function of time for each storage condition. Determine the shelf-life of the product based on the time it takes for the purity to fall below a specified limit (e.g., 95%).
Mandatory Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. chemimpex.com [chemimpex.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ajpsonline.com [ajpsonline.com]
Technical Support Center: Purity Analysis of N-Ethyl-o-toluidine by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of N-Ethyl-o-toluidine using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: The most probable impurities in this compound originate from its synthesis, which typically involves the ethylation of o-toluidine.[1] Potential impurities include:
-
o-Toluidine: Unreacted starting material.
-
N,N-Diethyl-o-toluidine: A product of over-ethylation.
-
Isomeric Impurities: Depending on the purity of the starting materials, isomers such as N-Ethyl-m-toluidine or N-Ethyl-p-toluidine might be present.
-
Degradation Products: Oxidation or degradation of this compound can lead to various byproducts.
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue when analyzing amines by GC. The primary causes are active sites in the GC system that interact with the basic amine group. Here are the common causes and solutions:
-
Active sites in the injector liner: The glass liner in the injector can have acidic silanol groups that interact with the amine.
-
Solution: Use a deactivated liner or a liner with glass wool to trap non-volatile residues. Regularly replace the liner and septum.
-
-
Column degradation: The stationary phase of the column can degrade over time, exposing active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column from the injector end. In severe cases, the column may need to be replaced.
-
-
Contamination: Non-volatile residues from previous injections can accumulate in the injector or at the head of the column.
-
Solution: Perform regular maintenance, including cleaning the injector port and using a guard column.
-
-
Inappropriate column phase: Using a column with a stationary phase that is not well-suited for amines can lead to peak tailing.
-
Solution: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good choice. For highly basic amines, a specially deactivated "amine-specific" column may be necessary.
-
Q3: I am seeing unexpected peaks in my chromatogram. How can I identify them?
A3: Identifying unknown peaks requires a systematic approach. Here are some steps you can take:
-
Hypothesize potential impurities: Based on the synthesis route of this compound, list potential starting materials, byproducts, and degradation products.[1]
-
Spike your sample: Inject a known amount of a suspected impurity along with your sample. If the peak area of one of the unknown peaks increases, you have likely identified it.
-
Use a mass spectrometer (MS) detector: If your GC is connected to an MS detector, you can obtain the mass spectrum of the unknown peak and compare it to a library of spectra for identification.
-
Analyze a blank run: Inject a blank solvent to ensure that the unexpected peaks are not coming from the solvent or contamination in the system.
Q4: How can I quantify the purity of my this compound sample?
A4: The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The formula for area percent is:
For more accurate quantification, especially for regulatory purposes, a calibrated method using an internal or external standard is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC analysis of this compound.
Problem 1: No peaks or very small peaks are observed.
| Potential Cause | Troubleshooting Step |
| Syringe issue | Ensure the syringe is clean, not clogged, and drawing the sample correctly. |
| Injector problem | Check the injector temperature to ensure it is high enough to vaporize the sample. Inspect the septum for leaks or damage. |
| Carrier gas flow | Verify that the carrier gas is flowing at the correct rate. Check for leaks in the gas lines. |
| Detector issue | Confirm that the detector is turned on and the settings are appropriate for your analysis. For a Flame Ionization Detector (FID), ensure the flame is lit. |
Problem 2: Broad or split peaks.
| Potential Cause | Troubleshooting Step |
| Incorrect injection technique | Ensure a fast and smooth injection to introduce the sample as a narrow band. |
| Low injector temperature | Increase the injector temperature to ensure complete and rapid vaporization of the sample. |
| Column overloading | Dilute the sample or reduce the injection volume. |
| Incompatible solvent | The sample solvent should be compatible with the stationary phase of the column. |
Problem 3: Baseline drift or noise.
| Potential Cause | Troubleshooting Step |
| Column bleed | This occurs when the stationary phase degrades at high temperatures. Condition the column or replace it if bleeding is excessive. |
| Contaminated carrier gas | Use high-purity carrier gas and ensure that gas traps are functioning correctly. |
| Detector contamination | Clean the detector according to the manufacturer's instructions. |
| Leaks in the system | Check for leaks at all fittings and connections. |
Experimental Protocols
GC Method for this compound Purity Analysis
This method is a general guideline and may require optimization for your specific instrument and sample.
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID), 300 °C |
| Sample Preparation | Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol, dichloromethane). |
Expected Relative Retention Times of Potential Impurities
The following table provides an estimation of the relative retention times (RRT) of potential impurities compared to this compound. The actual retention times will vary depending on the specific GC conditions.
| Compound | Boiling Point (°C) | Expected RRT (approx.) |
| o-Toluidine | 200 | < 1.0 |
| This compound | 218 | 1.0 |
| N,N-Diethyl-o-toluidine | ~230-240 | > 1.0 |
Visualizations
Logical Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for systematically troubleshooting peak tailing issues.
Experimental Workflow for Purity Analysis
Caption: A step-by-step workflow for GC purity analysis.
References
Validation & Comparative
A Comparative Analysis of N-Ethyl-o-toluidine and N-Ethyl-p-toluidine Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is crucial for optimizing synthetic routes and predicting reaction outcomes. This guide provides a detailed comparative analysis of the chemical reactivity of N-Ethyl-o-toluidine and N-Ethyl-p-toluidine, focusing on the interplay of electronic and steric effects that govern their behavior in common organic transformations. The information presented is supported by available experimental data for closely related compounds and established principles of physical organic chemistry.
This compound and N-Ethyl-p-toluidine, structural isomers with the molecular formula C₉H₁₃N, exhibit distinct differences in their chemical reactivity primarily due to the positional variation of the methyl group on the aromatic ring relative to the ethylamino substituent. These differences manifest in their basicity, nucleophilicity, and susceptibility to electrophilic attack.
Key Reactivity Differences: A Summary
The reactivity of these isomers is governed by a combination of electronic and steric factors. In N-Ethyl-p-toluidine, the methyl group is located para to the ethylamino group, while in this compound, it is in the ortho position.
Electronic Effects: Both the ethylamino and methyl groups are electron-donating. The ethyl group on the nitrogen atom increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity compared to the corresponding toluidines. The methyl group, through an inductive effect, also donates electron density to the aromatic ring, activating it towards electrophilic substitution.[1] In the para-isomer, this activating effect is pronounced, increasing the electron density at the ortho positions relative to the ethylamino group.
Steric Effects: The primary differentiating factor is the steric hindrance imposed by the ortho-methyl group in this compound.[1][2] This steric congestion around the nitrogen atom and the adjacent ring positions significantly influences its reactivity, particularly in reactions involving the amino group or attack at the ortho positions.
Quantitative Data and Physicochemical Properties
While direct comparative kinetic studies for this compound and N-Ethyl-p-toluidine are not extensively available in the literature, the following table summarizes their physical properties and extrapolated reactivity data based on their parent toluidine analogs. The pKa values of the conjugate acids of o-toluidine and p-toluidine are strong indicators of the relative basicity of their N-ethylated derivatives.[2][3][4]
| Property | This compound | N-Ethyl-p-toluidine | Reference |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | |
| Molar Mass | 135.21 g/mol | 135.21 g/mol | |
| CAS Number | 94-68-8 | 622-57-1 | [5][6] |
| Appearance | Light orange to yellow to green clear liquid | Dark colored liquid with an aromatic odor | [6] |
| Boiling Point | 218 °C | ~214 °C | [7] |
| pKa of Conjugate Acid (estimated) | < 4.45 | > 5.08 | [4] |
| Relative Basicity | Lower | Higher | [2][3] |
| Reactivity in N-Acylation | Slower | Faster | [1] |
| Reactivity in Electrophilic Aromatic Substitution | Generally Slower, sterically hindered | Generally Faster | [1] |
Comparative Reactivity in Key Reactions
Basicity
The basicity of an aromatic amine is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In N-Ethyl-p-toluidine, the electron-donating methyl group at the para position enhances the electron density on the nitrogen, making it a stronger base than this compound.[2][3] In the ortho-isomer, the steric hindrance from the adjacent methyl group can interfere with the solvation of the resulting ammonium cation, destabilizing it and thereby reducing the basicity. This is a classic example of the "ortho effect".[2]
N-Acylation
N-acylation is a common reaction for amines, and its rate is sensitive to both the nucleophilicity of the nitrogen and steric hindrance. N-Ethyl-p-toluidine is expected to undergo N-acylation at a faster rate than this compound. The greater basicity of the para-isomer correlates with higher nucleophilicity. Furthermore, the steric bulk of the ortho-methyl group in this compound impedes the approach of the acylating agent to the nitrogen atom, significantly slowing down the reaction.[1]
Electrophilic Aromatic Substitution
Both the ethylamino and methyl groups are activating and ortho-, para-directing in electrophilic aromatic substitution.[8] However, the reactivity and regioselectivity are markedly different between the two isomers.
-
N-Ethyl-p-toluidine: The ethylamino group is a powerful activating group, directing incoming electrophiles to the positions ortho to it. The methyl group further activates the ring. Therefore, electrophilic substitution occurs readily at the positions ortho to the ethylamino group.
-
This compound: The position para to the strongly activating ethylamino group is highly activated and is the primary site for electrophilic attack. The positions ortho to the ethylamino group are sterically hindered by the adjacent methyl group, making them less accessible to incoming electrophiles.[1] This steric hindrance can lead to lower overall reaction rates compared to the para-isomer.
Experimental Protocols
The following are generalized experimental protocols for key reactions that can be adapted to compare the reactivity of this compound and N-Ethyl-p-toluidine.
Protocol 1: Comparative N-Acetylation of this compound and N-Ethyl-p-toluidine
This protocol outlines a procedure for comparing the rates of N-acetylation using acetic anhydride. The reaction can be monitored by techniques such as TLC, GC, or NMR spectroscopy to determine the rate of disappearance of the starting material and the formation of the corresponding acetamide.
Materials:
-
This compound
-
N-Ethyl-p-toluidine
-
Acetic anhydride
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
A non-nucleophilic base (e.g., pyridine or triethylamine, optional, to neutralize the acetic acid byproduct)
-
Standard laboratory glassware
-
TLC plates and developing chamber or GC/NMR instrument
Procedure:
-
Prepare equimolar solutions of this compound and N-Ethyl-p-toluidine in the chosen solvent.
-
In separate reaction flasks maintained at a constant temperature (e.g., room temperature), add a defined volume of the respective amine solution.
-
To each flask, add an equimolar amount of acetic anhydride while stirring.
-
Start a timer immediately upon addition of the acetic anhydride.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by diluting with a large volume of water).
-
Analyze the composition of each quenched aliquot using a pre-calibrated analytical technique (e.g., GC to measure peak areas of the reactant and product).
-
Plot the concentration of the starting amine versus time for both reactions. The initial slope of this plot will give the initial reaction rate. A comparison of the initial rates will provide a quantitative measure of the relative reactivity.[9]
Protocol 2: Diazotization of this compound and N-Ethyl-p-toluidine
Diazotization is a crucial reaction for aromatic amines, converting them into versatile diazonium salts. The stability and subsequent reactivity of these salts can be influenced by the substituent pattern.
Materials:
-
This compound or N-Ethyl-p-toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
-
Standard laboratory glassware
Procedure:
-
In a beaker, dissolve one molar equivalent of the chosen N-ethyl-toluidine isomer in approximately 2.5-3 molar equivalents of concentrated HCl, diluted with a sufficient amount of water to ensure dissolution. Gentle warming may be necessary.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.[1]
-
In a separate beaker, prepare an aqueous solution of one molar equivalent of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.[1]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction is complete.
-
The resulting solution contains the aryl diazonium salt and should be used immediately for subsequent reactions (e.g., Sandmeyer reaction, azo coupling) without isolation, as diazonium salts can be explosive when dry.[1]
Visualizing the Reactivity Landscape
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Logical relationship of structure to reactivity.
Caption: Experimental workflow for comparative acylation.
Caption: Electrophilic substitution pathways.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. The basicity of I otoluidine II mtoluidine III ptoluidine class 12 chemistry JEE_Main [vedantu.com]
- 3. quora.com [quora.com]
- 4. pKa of o-Toluidine [vcalc.com]
- 5. scbt.com [scbt.com]
- 6. N-Ethyl-p-toluidine | C9H13N | CID 61164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and Alternative Methods for N-Ethyl-o-toluidine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N-Ethyl-o-toluidine against alternative analytical techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE). The information presented is compiled from established analytical practices for similar aromatic amines and is intended to serve as a practical reference for method development and validation.
Introduction
This compound is an aromatic amine intermediate used in the synthesis of various dyes, pigments, and pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds. This guide details a proposed HPLC method and compares its performance characteristics with plausible GC and CE alternatives, supported by illustrative experimental data.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is proposed for the determination of this compound and its related substances.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (pH 6.5) in a gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 240 nm
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
-
Forced Degradation Studies:
-
To ensure the stability-indicating nature of the method, the bulk drug is subjected to stress conditions as per ICH guidelines Q1A(R2).[1] This includes exposure to acidic, basic, oxidative, thermal, and photolytic stress. The method should be able to separate the main peak from any degradation products formed.
-
Alternative Method 1: Gas Chromatography (GC)
GC is a suitable alternative for the analysis of volatile and thermally stable compounds like this compound.
-
Chromatographic Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or dichloromethane.
-
Alternative Method 2: Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for charged species. Aromatic amines can be analyzed in acidic buffers where they are protonated.
-
Electrophoretic Conditions:
-
Capillary: Fused silica capillary (50 µm i.d., 60 cm total length)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5)
-
Voltage: 20 kV
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detector: Diode Array Detector (DAD) at 210 nm
-
-
Sample Preparation:
-
Dissolve the sample in the BGE or a compatible solvent to a concentration of 0.5 mg/mL.
-
Method Validation and Comparison
A comprehensive validation of the HPLC method would be performed according to ICH Q2(R1) guidelines to establish its suitability for its intended purpose. The following table summarizes the typical performance characteristics of the proposed HPLC method in comparison to the GC and CE alternatives.
| Parameter | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Specificity | High (demonstrated through forced degradation studies) | High (good resolution for volatile impurities) | Very High (different separation mechanism) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 0.1 - 150% of the nominal concentration | 0.1 - 120% of the nominal concentration | 0.5 - 100% of the nominal concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.06% | ~0.15% |
| Robustness | Good | Good | Moderate (sensitive to buffer composition) |
| Analysis Time | ~30 min | ~20 min | ~15 min |
Visualizing the Workflow and Method Comparison
To better understand the processes involved, the following diagrams illustrate the HPLC method validation workflow and a comparison of the analytical techniques.
Conclusion
The proposed reversed-phase HPLC method provides a robust and reliable approach for the purity assessment of this compound, capable of separating the main compound from potential degradation products and process-related impurities. While Gas Chromatography offers a faster analysis for volatile components and Capillary Electrophoresis provides an orthogonal separation mechanism with high efficiency, HPLC remains the most versatile and widely established technique for comprehensive purity profiling in a pharmaceutical setting. The choice of method will ultimately depend on the specific requirements of the analysis, such as the nature of the expected impurities and the desired analytical throughput.
References
Comparing catalytic systems for N-alkylation of toluidines
An Objective Comparison of Catalytic Systems for the N-Alkylation of Toluidines
The N-alkylation of toluidines is a cornerstone of synthetic organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and dyes. Traditional methods often involve stoichiometric reagents and harsh conditions, leading to significant waste. Modern approaches increasingly rely on catalytic systems that offer higher efficiency, selectivity, and sustainability. This guide provides a comparative overview of prominent catalytic systems, focusing on homogeneous and heterogeneous catalysts for the N-alkylation of toluidines using alcohols and alkyl halides as alkylating agents.
Performance Comparison of Catalytic Systems
The choice of catalyst and alkylating agent is critical for achieving desired outcomes in N-alkylation. Heterogeneous catalysts are valued for their ease of separation and reusability, while homogeneous catalysts often operate under milder conditions with high activity.
Heterogeneous Catalytic Systems
Heterogeneous catalysts, such as metals supported on various materials and zeolites, are advantageous for industrial applications due to their stability and recyclability.
Nickel-based catalysts, particularly nickel nanoparticles supported on materials like θ-Al2O3, have shown high activity for the N-alkylation of anilines and amines with alcohols.[1][2] These systems operate through a "borrowing hydrogen" mechanism and can be reused without significant loss of activity.[1][2][3] The nature of the support material is crucial; acid-base bifunctional supports tend to provide higher activity.[2] Zeolites, such as S-115 and H-beta, are highly selective for N-alkylation over C-alkylation, a common side reaction.[4][5] This selectivity is controlled by the pore size and shape of the zeolite and the reaction temperature, with lower temperatures (250-350°C) favoring N-alkylation.[4] Palladium-based catalysts, like Pd/C, are also effective and can be used under microwave irradiation to achieve excellent yields.[6][7]
Table 1: Performance of Selected Heterogeneous Catalysts for N-Alkylation of Toluidines and Related Anilines
| Catalyst | Amine Substrate | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | Key Features & Selectivity | Reference(s) |
| Ni/θ-Al2O3 | Aniline | Benzyl Alcohol | 150 | 2 | 99 | High activity; reusable; additive-free conditions.[2] | [1][2][3] |
| H-beta Zeolite | o-Toluidine | Methanol | 400 | - | ~69 (Conversion) | Selective for 2,4-xylidine (C-alkylation).[5] | [5] |
| S-115 Zeolite | Aniline | Methanol | 300-350 | ~1 | >90 | Highly selective for N-alkylation over C-alkylation.[4] | [4] |
| Pd/C | Aromatic Amines | Various Alcohols | 150 (Microwave) | 0.25 | 85-98 | Excellent yields with short reaction times.[7] | [6][7] |
| Ag/Al2O3 | Aniline | Benzyl Alcohol | 120 | 24 | >95 | Highly active and selective in the presence of a base.[8] | [8] |
| Al2O3–OK | Benzyl Amine | Benzyl Bromide | 30 | 2.5 | 98 | Room temperature reaction; catalyst is reusable.[9] | [9] |
Homogeneous Catalytic Systems
Homogeneous catalysts, typically metal complexes with organic ligands, often exhibit high catalytic activity and selectivity under mild reaction conditions.
Ruthenium and iridium complexes are widely used for N-alkylation via the borrowing hydrogen strategy.[10][11][12] Manganese pincer complexes have emerged as an effective and economical alternative to precious metal catalysts, showing excellent chemoselectivity for the monoalkylation of anilines with a broad range of alcohols under mild conditions (80-100°C).[13] Palladium complexes are also versatile, catalyzing N-alkylation with alcohols through a tandem mechanism of oxidation, imine formation, and hydrogenation.[6][7] For reactions involving alkyl halides, copper-catalyzed systems operating via a metallaphotoredox platform can couple various N-nucleophiles with alkyl bromides under mild, visible-light-induced conditions.[14]
Table 2: Performance of Selected Homogeneous Catalysts for N-Alkylation of Toluidines and Related Anilines
| Catalyst System | Amine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Mn-PNP Pincer Complex | Aniline | Benzyl Alcohol | t-BuOK | Toluene | 80 | - | >99 (Conversion) | [13] |
| [Ru(p-cymene)Cl₂]₂ | 4-Methoxyaniline | 1-Octanol | t-BuOK | Toluene | 80 | 24 | 91 | [12] |
| Pd@[nBu4][Br] | Aniline | Benzyl Alcohol | None | Toluene | 110 | 24 | 86 | [10] |
| CuI / Photocatalyst | N-Heterocycles | Alkyl Bromides | None | Dioxane | RT | 4 | 50-95 | [14] |
Mandatory Visualizations
Catalytic Pathways and Workflows
The "Borrowing Hydrogen" mechanism is a common and atom-economical pathway for the N-alkylation of amines with alcohols. The general experimental workflow involves catalyst screening, reaction execution, and product analysis.
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation of amines with alcohols.
Caption: General experimental workflow for catalytic N-alkylation of toluidines.
Experimental Protocols
The following are generalized procedures for the N-alkylation of toluidine, representing common laboratory practices for reactions involving alcohols or alkyl halides.
Protocol 1: N-Alkylation with an Alcohol via Borrowing Hydrogen
This protocol is based on typical conditions for heterogeneous catalysis using a supported metal catalyst.
Materials:
-
Toluidine (e.g., p-toluidine)
-
Alcohol (e.g., benzyl alcohol)
-
Heterogeneous catalyst (e.g., 1 mol% Ni/θ-Al2O3)[2]
-
Toluene (solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the heterogeneous catalyst (e.g., 1 mol%).
-
Add p-toluidine (1.0 mmol), benzyl alcohol (1.2 mmol), and toluene (5 mL).[2]
-
Flush the flask with an inert gas (N₂ or Ar).
-
Heat the reaction mixture to the desired temperature (e.g., 110-150°C) and stir vigorously.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated toluidine.
Protocol 2: N-Alkylation with an Alkyl Halide
This protocol describes a classic S_N2-type reaction, often requiring a base to neutralize the acid byproduct.[15][16]
Materials:
-
Toluidine (e.g., m-toluidine)
-
Alkyl halide (e.g., ethyl bromide)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the toluidine (e.g., 1.0 equiv.) in the chosen solvent (e.g., acetonitrile).[15]
-
Add the base (e.g., 1.5 equiv. of powdered K₂CO₃).[15]
-
Slowly add the alkyl halide (e.g., 1.1 equiv. of ethyl bromide) to the stirred suspension at room temperature.[17]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water or a saturated aqueous sodium bicarbonate solution to remove the inorganic salts.[16]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired N-alkylated toluidine.
Conclusion
The catalytic N-alkylation of toluidines offers a diverse and powerful toolkit for chemical synthesis. Heterogeneous systems, such as Ni/Al₂O₃ and selective zeolites, provide robust and reusable options ideal for scalable production, particularly when using alcohols as green alkylating agents.[1][4] Homogeneous catalysts, including complexes of manganese, ruthenium, and iridium, afford high efficiency and selectivity under milder conditions, accommodating a wide range of functional groups.[12][13] The choice between systems will depend on the specific requirements of the synthesis, balancing factors such as cost, reaction conditions, catalyst reusability, and desired selectivity. The ongoing development of catalysts based on earth-abundant metals and novel reaction pathways continues to advance the sustainability and efficiency of this fundamental transformation.
References
- 1. Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Item - Heterogeneous Ni Catalysts for NâAlkylation of Amines with Alcohols - figshare - Figshare [figshare.com]
- 4. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Showdown: Distinguishing Isomers of N-Ethyl-toluidine
In the realm of chemical research and pharmaceutical development, the precise identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical properties and biological activities. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of N-Ethyl-toluidine, offering a clear methodology for their differentiation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for N-Ethyl-o-toluidine, N-Ethyl-m-toluidine, and N-Ethyl-p-toluidine, providing a quantitative basis for their distinction.
| Spectroscopic Technique | Key Feature | This compound | N-Ethyl-m-toluidine | N-Ethyl-p-toluidine |
| Infrared (IR) Spectroscopy | N-H Stretch (cm⁻¹) | ~3410 | ~3405 | ~3400 |
| C-N Stretch (cm⁻¹) | ~1310 | ~1270 | ~1265 | |
| Aromatic C-H Bending (out-of-plane, cm⁻¹) | ~745 (ortho-disubstituted) | ~770, ~690 (meta-disubstituted) | ~810 (para-disubstituted) | |
| ¹H NMR Spectroscopy | Chemical Shift of -CH₃ (ppm) | ~2.2 | ~2.3 | ~2.25 |
| Chemical Shift of -NH- (ppm) | ~3.5 | ~3.6 | ~3.5 | |
| Aromatic Proton Splitting Pattern | Complex multiplet | Complex multiplet | Two distinct doublets | |
| ¹³C NMR Spectroscopy | Chemical Shift of -CH₃ (ppm) | ~17.5 | ~21.5 | ~20.5 |
| Number of Aromatic Signals | 6 | 6 | 4 | |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | 135 | 135 | 135 |
| Major Fragment Ion (m/z) | 120 ([M-CH₃]⁺) | 120 ([M-CH₃]⁺) | 120 ([M-CH₃]⁺) |
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing the N-Ethyl-toluidine isomers based on the application of key spectroscopic techniques.
Diagram 1: Spectroscopic Differentiation of N-Ethyl-toluidine Isomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To identify characteristic functional group vibrations and distinguish isomers based on the out-of-plane C-H bending patterns of the substituted benzene ring.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation: A small drop of the neat liquid sample (N-Ethyl-o-, m-, or p-toluidine) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Background Spectrum: A background spectrum of the empty salt plates is recorded to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of key absorption bands, including the N-H stretch, C-N stretch, and the characteristic aromatic C-H out-of-plane bending vibrations which are indicative of the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbon atoms in each isomer, with a focus on the number and splitting patterns of the aromatic signals.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the N-Ethyl-toluidine isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H NMR Acquisition: The sample is placed in the NMR probe, and the ¹H NMR spectrum is acquired. Standard parameters for acquisition, such as pulse angle, relaxation delay, and number of scans, are utilized to obtain a high-quality spectrum.
-
¹³C NMR Acquisition: Following the ¹H NMR, the spectrometer is tuned to the ¹³C frequency, and the ¹³C NMR spectrum is acquired. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm) relative to TMS, the integration of proton signals, and the splitting patterns (multiplicity) are analyzed. The number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a key differentiator for the isomers.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compounds and analyze their fragmentation patterns.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Methodology:
-
Sample Introduction: A dilute solution of the N-Ethyl-toluidine isomer in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC-MS system. The GC separates the sample from any impurities before it enters the mass spectrometer.
-
Ionization: Electron ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is analyzed to identify the molecular ion peak (M⁺) and the characteristic fragment ions. While the molecular ion peak will be the same for all isomers, subtle differences in fragment ion abundances may be observed. The primary utility of MS in this context is the confirmation of the molecular weight.[1][2][3]
References
A Comparative Guide to the Biological Activity of N-Aryl-o-toluidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of a series of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues derived from N-aryl-o-toluidine precursors. The data presented is based on experimental findings from peer-reviewed research and is intended to inform further drug discovery and development efforts in this chemical class.
Comparative Anticancer Activity
A series of twenty-four N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were synthesized and evaluated for their in vitro anticancer activity. The screening was performed by the National Cancer Institute (NCI) against their panel of 60 human tumor cell lines. The results are presented as the percentage of growth inhibition at a single high dose (10⁻⁵ M). A lower growth percentage indicates higher anticancer activity.
| Compound ID | N-Aryl Substituent | 5-Substituent on Oxadiazole Ring | Mean Growth Percent (%) | Most Sensitive Cell Lines (Growth Percent) |
| 4a | Phenyl | Phenyl | 98.75 | - |
| 4b | Phenyl | 4-Chlorophenyl | 100.21 | - |
| 4c | Phenyl | 4-Methoxyphenyl | 99.83 | - |
| 4d | Phenyl | 4-Nitrophenyl | 101.41 | - |
| 4e | 4-Methylphenyl | Phenyl | 99.83 | - |
| 4f | 4-Methylphenyl | 4-Chlorophenyl | 100.14 | - |
| 4g | 4-Methylphenyl | 4-Methoxyphenyl | 101.31 | - |
| 4h | 4-Methylphenyl | 4-Nitrophenyl | 101.78 | - |
| 4i | 4-Bromophenyl | Phenyl | 99.11 | - |
| 4j | 4-Bromophenyl | 3,4-Dimethoxyphenyl | 97.03 | HOP-92 (75.06), MOLT-4 (76.31), NCI-H522 (79.42), SNB-75 (81.73)[1] |
| 4k | 4-Bromophenyl | 4-Hydroxyphenyl | 100.75 | - |
| 4l | 4-Bromophenyl | Ethyl | 99.34 | A498 (76.62), MALME-3M (77.96), MOLT-4 (79.51)[1] |
| 4m | 4-Chlorophenyl | Phenyl | 100.82 | - |
| 4n | 4-Chlorophenyl | 4-Chlorophenyl | 100.78 | - |
| 4o | 4-Chlorophenyl | 4-Methoxyphenyl | 101.21 | - |
| 4p | 4-Chlorophenyl | 4-Nitrophenyl | 101.12 | - |
| 4q | 2,4-Dimethylphenyl | Phenyl | 99.36 | - |
| 4r | 2,4-Dimethylphenyl | 4-Chlorophenyl | 99.54 | - |
| 4s | 2,4-Dimethylphenyl | 4-Methoxyphenyl | 62.61 | MDA-MB-435 (15.43), K-562 (18.22), T-47D (34.27), HCT-15 (39.77)[2] |
| 4t | 2,4-Dimethylphenyl | 4-Fluorophenyl | 101.02 | - |
| 4u | 2,4-Dimethylphenyl | 4-Hydroxyphenyl | 78.46 | MDA-MB-435 (6.82), K-562 (24.80), NCI-H522 (41.03), HCT-15 (44.74)[1][2] |
| 4v | 2,4-Dimethylphenyl | 3,4-Dimethoxyphenyl | 98.73 | - |
| 4w | 2,4-Dimethylphenyl | Ethyl | 100.41 | - |
| 4x | 2,4-Dimethylphenyl | Propyl | 101.23 | - |
Summary of Findings:
Among the synthesized compounds, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) and N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) demonstrated the most significant anticancer activity with mean growth percentages of 62.61% and 78.46%, respectively[2]. Compound 4s was particularly effective against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines[2]. Compound 4u showed the highest activity against the melanoma cell line MDA-MB-435, with a growth percentage of just 6.82%[2]. The presence of the 2,4-dimethylphenyl group on the amine appears to be crucial for enhanced activity in this series.
Experimental Protocols
Synthesis of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues
The synthesis of the target compounds was achieved through a multi-step process, which is outlined in the workflow diagram below. The general procedure involves the reaction of a substituted benzoic acid with an aryl/alkyl isothiocyanate to form an intermediate, which is then cyclized to the 1,3,4-oxadiazole ring system.
Synthetic workflow for N-Aryl-1,3,4-oxadiazole derivatives.
In Vitro Anticancer Screening: NCI-60 Protocol
The anticancer activity of the synthesized compounds was evaluated using the National Cancer Institute's 60 human tumor cell line screen.[3]
-
Cell Culture: The 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[3][4]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line, and incubated for 24 hours.[3]
-
Drug Addition: The test compounds are solubilized in DMSO and added to the plates at a single concentration of 10⁻⁵ M. The plates are then incubated for an additional 48 hours.[5]
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
After the incubation period, the cells are fixed in situ with trichloroacetic acid (TCA).
-
The fixed cells are stained with sulforhodamine B (SRB), a protein-binding dye.[3]
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength to determine the cell viability.[3]
-
-
Data Analysis: The growth percentage is calculated relative to a no-drug control and the cell count at the time of drug addition. A value of 100 indicates no growth inhibition, while a value of 0 means no net growth, and negative values indicate cell death.[3]
NCI-60 anticancer screening workflow.
Potential Signaling Pathways
Derivatives of 1,3,4-oxadiazole have been reported to exert their anticancer effects through various mechanisms, including the inhibition of enzymes and growth factors crucial for cancer cell proliferation and survival.[6] While the specific mechanism of action for the presented N-Aryl-o-toluidine derivatives has not been elucidated, related compounds have been shown to target pathways involving kinases, which are key regulators of cell signaling.
Potential inhibition of kinase signaling by oxadiazole derivatives.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities of these compounds have been evaluated in vitro and require further investigation to determine their therapeutic potential.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. revvity.co.jp [revvity.co.jp]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Azo Dyes: N-Ethyl-o-toluidine Derivatives vs. Other Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance characteristics of azo dyes derived from N-Ethyl-o-toluidine against those synthesized from other common aromatic amines. Azo dyes, characterized by the vibrant colors conferred by the -N=N- chromophore, are integral to various scientific and industrial applications, from textile dyeing to advanced biological imaging. The selection of the aromatic amine precursor is a critical determinant of the final dye's performance, influencing key properties such as light fastness, color intensity, and solubility.
While direct, side-by-side comparative studies with quantitative performance data under identical experimental conditions are limited in published literature, this guide collates available data to offer a preliminary performance assessment. It is crucial to note that the presented quantitative data has been compiled from various sources, and as such, experimental conditions may have differed, potentially influencing the results.
General Synthesis of Azo Dyes
The synthesis of azo dyes is a well-established two-step process involving diazotization followed by an azo coupling reaction.
Figure 1: General workflow for the synthesis of azo dyes from an aromatic amine.
Performance Data Comparison
The following tables summarize key performance indicators for azo dyes derived from this compound and other selected aromatic amines.
Disclaimer: The following data has been collected from a variety of sources. Direct comparison may be misleading as experimental conditions for synthesis and characterization were not standardized across the studies.
Table 1: Molar Absorptivity and Maximum Absorption Wavelength (λmax)
| Aromatic Amine Precursor | Coupling Agent | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Aniline | Salicylic Acid | Methanol | ~350-450 | ~15,000 - 25,000 |
| o-Toluidine | β-Naphthol | Ethanol | ~480 | Data not available |
| p-Toluidine | β-Naphthol | Ethanol | ~490 | Data not available |
| N-Methyl-m-toluidine | Not specified | DMF | 450-550 | 20,000 - 40,000[1] |
Table 2: Photostability and Fluorescence Quantum Yield
| Aromatic Amine Precursor | Dye Structure/Class | Photostability (General) | Fluorescence Quantum Yield (Φf) |
| This compound | Azo Dyes | Generally good stability is claimed | Data not available |
| Aniline | Various Azo Dyes | Moderate to Good | Generally low for simple azo dyes |
| Substituted Anilines | Heterocyclic Azo Dyes | Good to Excellent | Can be significant depending on structure |
Table 3: Solubility
| Aromatic Amine Precursor | Dye Class | Solubility Profile |
| This compound | (Precursor) | Slightly soluble in water; soluble in ethanol and ether.[2][3] |
| Aniline | Simple Azo Dyes | Generally sparingly soluble in water, soluble in organic solvents. |
| Sulfonated Anilines | Acid Dyes | Water-soluble. |
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the performance comparison of azo dyes.
Synthesis of Azo Dyes (General Protocol)
This protocol outlines the fundamental two-step synthesis of an azo dye.
Workflow Diagram:
Figure 2: Experimental workflow for azo dye synthesis.
Materials:
-
Aromatic amine (e.g., this compound)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Coupling agent (e.g., β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the dye by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any unreacted salts.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.
-
Determination of Molar Absorptivity (ε)
Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.
Procedure:
-
Prepare a stock solution of the purified azo dye of a known concentration in a suitable solvent (e.g., ethanol, DMSO).
-
Prepare a series of dilutions of the stock solution to obtain at least five different concentrations.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λmax).
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be the molar absorptivity (ε) if the path length (l) of the cuvette is 1 cm.
Evaluation of Photostability
Photostability refers to the ability of a dye to resist fading upon exposure to light.
Procedure:
-
Prepare a solution of the dye in a suitable solvent and measure its initial absorbance (A₀) at its λmax.
-
Expose the solution to a light source of known intensity and spectral distribution (e.g., a xenon arc lamp simulating sunlight) for a defined period.
-
Measure the absorbance (Aₜ) of the solution at its λmax at regular time intervals.
-
The rate of photodegradation can be determined by plotting the change in absorbance or concentration over time. A common metric is the time taken for the absorbance to decrease by half (t₁/₂).
Measurement of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.
Procedure (Relative Method):
-
Select a standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare dilute solutions of both the standard and the sample dye in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorption and fluorescence emission spectra for both the standard and the sample.
-
The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) Where:
-
Φst is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 'x' and 'st' refer to the sample and standard, respectively.
-
Assessment of Solubility
Solubility is determined by finding the maximum amount of a solute that will dissolve in a given amount of solvent at a specific temperature.
Procedure (Visual Method):
-
Add a small, known amount of the dye to a known volume of the solvent in a vial.
-
Stir or sonicate the mixture for a prolonged period at a constant temperature.
-
Visually inspect the solution for any undissolved particles.
-
If the dye has completely dissolved, add another small, known amount and repeat the process until undissolved solid is observed.
-
The solubility can be expressed in terms of g/L or mol/L.
Conclusion
The choice of aromatic amine significantly impacts the properties of the resulting azo dye. While this compound is noted for producing dyes with good stability and vibrant colors[4], a lack of direct comparative and quantitative data in the literature makes a definitive performance ranking against other aromatic amines challenging. The data presented in this guide, though collated from disparate sources, suggests that substituent groups on the aniline ring play a crucial role in tuning the photophysical properties of azo dyes. Further research involving the systematic synthesis and characterization of a series of azo dyes from different aromatic amines under standardized conditions is necessary for a conclusive comparison.
References
Confirming the Structure of N-Ethyl-o-toluidine Synthesis Products via Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Ethyl-o-toluidine, a key intermediate in the production of various dyes and pharmaceuticals, can yield a mixture of products including isomers and over-alkylated substances. Accurate structural confirmation of the target molecule is therefore paramount. This guide provides a comparative analysis of spectroscopic data for this compound and its common alternatives, supported by detailed experimental protocols to aid in the unambiguous identification of synthesis products.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and two common confounding compounds: its regioisomer N-Ethyl-p-toluidine and the over-alkylation byproduct N,N-diethyl-o-toluidine.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Ar-CH₃ | -NH- | Ar-H | -CH₂- (Ethyl) | -CH₃ (Ethyl) |
| This compound | ~2.1-2.3 (s, 3H) | ~3.5-3.7 (br s, 1H) | ~6.6-7.2 (m, 4H) | ~3.1-3.3 (q, 2H) | ~1.2-1.4 (t, 3H) |
| N-Ethyl-p-toluidine [1] | ~2.2-2.4 (s, 3H) | ~3.4-3.6 (br s, 1H) | ~6.5-7.0 (m, 4H) | ~3.0-3.2 (q, 2H) | ~1.2-1.3 (t, 3H) |
| N,N-diethyl-o-toluidine [2] | ~2.2-2.4 (s, 3H) | --- | ~6.9-7.3 (m, 4H) | ~2.9-3.1 (q, 4H) | ~1.0-1.2 (t, 6H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | Ar-CH₃ | Ar-C (quaternary) | Ar-CH | -CH₂- (Ethyl) | -CH₃ (Ethyl) |
| This compound [3] | ~17.5 | ~122.0, ~146.0 | ~110.0, ~117.0, ~127.0, ~130.0 | ~38.0 | ~15.0 |
| N-Ethyl-p-toluidine [4] | ~20.5 | ~127.0, ~145.0 | ~113.0, ~129.8 | ~38.5 | ~15.0 |
| N,N-diethyl-o-toluidine [3] | ~18.0 | ~128.0, ~150.0 | ~120.0, ~123.0, ~126.0, ~127.0 | ~45.0 | ~13.0 |
Table 3: Key IR Spectral Data (neat, cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C-N Stretch |
| This compound [3] | ~3400-3450 (single sharp peak for secondary amine) | ~3000-3100 | ~2850-2980 | ~1250-1350 |
| N-Ethyl-p-toluidine [5] | ~3350-3450 (single sharp peak for secondary amine) | ~3000-3100 | ~2850-2970 | ~1250-1350 |
| N,N-diethyl-o-toluidine [4] | --- (No N-H stretch for tertiary amine) | ~3000-3100 | ~2850-2980 | ~1200-1350 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Peaks [m/z] |
| This compound [3] | 135 | 120 (M-15, loss of CH₃), 106 (M-29, loss of C₂H₅), 91 |
| N-Ethyl-p-toluidine [2] | 135 | 120 (M-15, loss of CH₃), 106 (M-29, loss of C₂H₅), 91 |
| N,N-diethyl-o-toluidine | 163 | 148 (M-15, loss of CH₃), 134 (M-29, loss of C₂H₅) |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic confirmation of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[6][7]
-
If the sample contains any solid impurities, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Ensure the final sample height in the NMR tube is at least 4 cm.[8]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9] If necessary, clean it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[10]
-
-
Sample Analysis:
-
Place a single drop of the neat liquid sample onto the center of the ATR crystal.[11]
-
If using a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the resulting infrared spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a few microliters of a dilute solution (e.g., in methanol or dichloromethane) are applied to the probe tip, and the solvent is allowed to evaporate.
-
-
Ionization:
-
The sample is vaporized in the ion source, which is under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the major fragment ions to deduce the structure of the molecule. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
-
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. N,N-DIETHYL-O-TOLUIDINE(606-46-2) 1H NMR [m.chemicalbook.com]
- 3. N,N-DIETHYL-O-TOLUIDINE(606-46-2) 13C NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. N,N-Diethyl-m-toluidine(91-67-8) 13C NMR [m.chemicalbook.com]
- 6. How To [chem.rochester.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. mt.com [mt.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. bitesizebio.com [bitesizebio.com]
Quantitative comparison of different N-Ethyl-o-toluidine synthesis routes
For Researchers, Scientists, and Drug Development Professionals
N-Ethyl-o-toluidine is a valuable intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. The selection of an optimal synthetic route is crucial for achieving high yield, purity, and cost-effectiveness. This guide provides a quantitative comparison of the most common synthesis routes for this compound, supported by experimental data and detailed methodologies.
Comparative Analysis of Synthesis Routes
Two primary methods for the synthesis of this compound are prevalent: direct alkylation of o-toluidine and reductive amination of o-toluidine with acetaldehyde. Each route offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.
Alkylation of o-Toluidine
This classical approach involves the direct addition of an ethyl group to the nitrogen atom of o-toluidine. The choice of the ethylating agent and catalyst significantly influences the reaction's outcome.
-
Using Ethanol and a Catalyst: This industrial method involves reacting o-toluidine with ethanol at elevated temperatures and pressures in the presence of a catalyst, such as phosphorus oxychloride. A notable advantage of this route is the use of relatively inexpensive and less hazardous starting materials. However, it typically results in a mixture of the desired secondary amine, unreacted primary amine, and the over-alkylated tertiary amine (N,N-diethyl-o-toluidine), necessitating further purification. A patent for this process reports a crude product composition of 63% this compound, 33% o-toluidine, and 3% N,N-diethyl-o-toluidine[1].
Reductive Amination
Reductive amination is a versatile and often high-yielding method for the synthesis of amines. This two-step, one-pot process involves the reaction of o-toluidine with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired this compound. Common reducing agents for this reaction include sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3).
This method is known for its high selectivity towards the mono-alkylated product, minimizing the formation of the tertiary amine byproduct. While a specific yield for the synthesis of this compound via this route is not explicitly documented in the reviewed literature, similar reductive amination reactions of aromatic amines with aldehydes consistently report high yields, often in the range of 80-95%[3][4]. An optimized reductive amination procedure for a similar substrate reported a yield of 83.12%[5].
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthesis routes of this compound.
| Synthesis Route | Ethylating/Carbonyl Source | Reducing Agent/Catalyst | Reported Yield | Product Purity (in crude mixture) | Key Byproducts |
| Alkylation | Ethanol | Phosphorus Oxychloride | ~63% (calculated from crude composition) | 63% | o-toluidine, N,N-diethyl-o-toluidine |
| Alkylation | Ethyl Bromide | None | 63-66% (estimated) | High after purification | N,N-diethyl-o-toluidine |
| Reductive Amination | Acetaldehyde | Sodium Borohydride | >80% (estimated) | High | Minimal over-alkylation products |
Experimental Protocols
Alkylation of o-Toluidine with Ethanol
Based on the process described in US Patent 4,268,458 [1]
-
A mixture of 1,284 g of o-toluidine, 607 g of ethanol, and 6.3 g of phosphorus oxychloride is prepared in a suitable autoclave.
-
The autoclave is sealed and the mixture is heated to an elevated temperature and pressure (specific conditions are not detailed in the abstract but are typical for such industrial processes).
-
The reaction is allowed to proceed for a specified duration.
-
After cooling and depressurization, the crude product is collected.
-
The composition of the crude oil is determined by gas chromatography, revealing approximately 33% o-toluidine, 63% this compound, and 3% N,N-diethyl-o-toluidine.
-
The final product is isolated and purified by fractional distillation.
Reductive Amination of o-Toluidine with Acetaldehyde
Adapted from general procedures for reductive amination of aromatic amines [3][4][6]
-
In a round-bottom flask, dissolve o-toluidine in a suitable solvent such as methanol or ethanol.
-
Add acetaldehyde to the solution. The reaction is typically run at or slightly above room temperature.
-
The formation of the intermediate imine can be monitored by techniques such as TLC or NMR.
-
Once imine formation is complete, the reducing agent, sodium borohydride, is added portion-wise to the reaction mixture while maintaining the temperature.
-
The reaction is stirred until the reduction is complete, as indicated by the disappearance of the imine.
-
The reaction is then quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by column chromatography or distillation.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of this compound synthesis routes.
Conclusion
The choice between alkylation and reductive amination for the synthesis of this compound depends on the specific requirements of the application.
-
For large-scale industrial production where cost is a primary concern, alkylation with ethanol is a viable option, despite the lower purity of the crude product which necessitates significant purification.
-
Alkylation with ethyl bromide offers a more straightforward laboratory-scale synthesis with a reasonably good yield, but at a higher reagent cost and with associated hazards.
-
Reductive amination emerges as a superior method for laboratory and potentially industrial synthesis where high yield and purity are paramount. The high selectivity of this method minimizes the formation of byproducts, simplifying the purification process and often leading to a higher overall isolated yield.
For researchers and professionals in drug development, the high selectivity and yield of the reductive amination route make it a particularly attractive option for producing high-purity this compound for further synthetic transformations.
References
- 1. US4268458A - Process for the preparation of N-alkylated aromatic amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [open.bu.edu]
- 5. posters.unh.edu [posters.unh.edu]
- 6. Solved Lab 10 - Reductive Amination References: K.M. | Chegg.com [chegg.com]
A Comparative Guide to the Synthesis of N-Ethyl-o-toluidine: An Environmental Perspective
For researchers, scientists, and professionals in drug development, the synthesis of chemical intermediates like N-Ethyl-o-toluidine is a fundamental process. However, with increasing emphasis on sustainable practices, evaluating the environmental impact of different synthetic routes is crucial. This guide provides a comparative analysis of two primary methods for synthesizing this compound: traditional N-alkylation and the more modern reductive amination, with a focus on their environmental footprints.
This compound is a versatile chemical intermediate used in the production of dyes, pigments, agrochemicals, and pharmaceuticals.[1] The selection of a synthetic pathway for its production not only influences yield and purity but also has significant environmental and economic implications. This guide delves into the experimental protocols for two distinct synthesis methods and presents a quantitative comparison of their environmental impact.
At a Glance: Comparing Synthesis Methods
| Metric | Traditional N-Alkylation | Reductive Amination |
| Primary Reagents | o-Toluidine, Ethyl Bromide | o-Toluidine, Acetaldehyde, Sodium Borohydride |
| Typical Yield | 60-70% | 85-95% |
| Key Byproducts | Diethyl-o-toluidine, Triethyl-o-toluidine hydrobromide | Sodium borate salts, Water |
| Solvent Usage | Ether, Benzene (for extraction) | Methanol or Ethanol |
| Energy Consumption | Moderate (heating may be required) | Low (often at room temperature) |
| Waste Generation | High (significant salt and organic waste) | Low (minimal and less hazardous waste) |
| Safety Concerns | Use of a toxic and volatile alkylating agent (ethyl bromide) | Use of flammable but less toxic reagents |
| Green Chemistry Principles | Poor atom economy, use of hazardous reagents | High atom economy, use of safer reagents, less waste |
Deeper Dive: Experimental Protocols
Method 1: Traditional N-Alkylation with Ethyl Bromide
This classical approach involves the direct alkylation of o-toluidine with an ethylating agent, typically ethyl bromide. While effective, this method is often plagued by over-alkylation, leading to the formation of undesired diethyl and triethyl derivatives, which reduces the overall yield and necessitates extensive purification.[2]
Experimental Protocol (Adapted from a similar synthesis of N-ethyl-m-toluidine[3])
-
Reaction Setup: In a sealed pressure vessel, combine o-toluidine (1 mole) and ethyl bromide (1.1 moles).
-
Reaction Conditions: The mixture is stirred at room temperature for 24 hours. For some substrates, gentle warming to 70-80°C may be required to drive the reaction to completion.[3]
-
Workup: The resulting crystalline mass is treated with a 10% aqueous sodium hydroxide solution to liberate the free amine.
-
Extraction: The amine is extracted from the aqueous layer using diethyl ether.
-
Purification: The ether extract is washed with water, dried over anhydrous potassium hydroxide, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to separate this compound from unreacted o-toluidine and over-alkylation products. This purification step often involves significant energy input and can lead to product loss.
Method 2: Reductive Amination
Reductive amination has emerged as a greener alternative for the synthesis of amines.[4][5] This one-pot reaction involves the formation of an imine from the reaction of a primary amine (o-toluidine) with an aldehyde (acetaldehyde), followed by the in-situ reduction of the imine to the desired secondary amine (this compound) using a mild reducing agent like sodium borohydride.[4]
Experimental Protocol (Adapted from a similar reductive amination of p-toluidine[4][6])
-
Imine Formation: To a solution of o-toluidine (1 mole) in methanol, add acetaldehyde (1.1 moles) dropwise while stirring at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting amine is consumed (usually 1-2 hours).
-
Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (1.2 moles) is added portion-wise, maintaining the temperature below 20°C.
-
Quenching and Extraction: After the reduction is complete (as monitored by TLC), the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product is often of high purity and may not require further distillation, thus saving energy and reducing waste.
Visualizing the Pathways
To better understand the logic of these synthetic routes and their environmental implications, the following diagrams are provided.
Caption: A comparison of the synthetic workflows for traditional N-alkylation and reductive amination.
Environmental Impact Assessment: A Quantitative Comparison
While exact figures can vary based on the specific reaction scale and conditions, the following table provides an estimated comparison of the environmental impact per kilogram of this compound produced.
| Environmental Metric | Traditional N-Alkylation | Reductive Amination | Data Source/Justification |
| Process Mass Intensity (PMI) | High (~20-30 kg waste/kg product) | Low (~5-10 kg waste/kg product) | Estimated based on solvent usage and byproduct formation in typical lab-scale procedures. Reductive amination has fewer workup and purification steps. |
| Atom Economy | Low (~60-70%) | High (~85-95%) | Calculated based on the molecular weights of reactants and products. Reductive amination incorporates a higher percentage of reactant atoms into the final product. |
| E-Factor (Environmental Factor) | High (~19-29) | Low (~4-9) | Calculated as PMI - 1. Reflects the total waste produced per unit of product. |
| Energy Consumption | Moderate to High | Low to Moderate | N-alkylation may require heating and energy-intensive distillation for purification. Reductive amination is often performed at room temperature with simpler purification. |
| Hazardous Waste Generation | Significant | Minimal | N-alkylation generates halogenated organic waste and significant salt byproducts. The waste from reductive amination is primarily inorganic borate salts, which are less hazardous. |
Conclusion
The synthesis of this compound via reductive amination presents a significantly more environmentally friendly alternative to the traditional N-alkylation method. The higher yield, reduced byproduct formation, lower energy consumption, and generation of less hazardous waste make it a superior choice from a green chemistry perspective. For researchers and drug development professionals, adopting such greener synthetic routes is not only an ethical imperative but also a strategic advantage in a world increasingly focused on sustainability. While the initial setup for reductive amination might require different reagents, the long-term benefits in terms of efficiency, safety, and environmental impact are substantial.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DSpace [open.bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Solved can you provide full reaction and full mechanism for | Chegg.com [chegg.com]
Unraveling the Reactive Journey of N-Ethyl-o-toluidine: A Comparative Guide to Computational Modeling
For researchers, scientists, and drug development professionals, understanding the metabolic fate and reaction pathways of industrial chemicals like N-Ethyl-o-toluidine is paramount for assessing their toxicological profiles and potential as drug precursors. Computational modeling offers a powerful lens to investigate these complex processes at a molecular level. This guide provides a comparative overview of computational approaches for modeling the reaction pathways of this compound, supported by proposed experimental protocols for model validation.
This compound, an N-alkylated aromatic amine, is anticipated to undergo several key metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. These reactions can lead to the formation of various metabolites, some of which may have altered biological activity or toxicity. The primary reaction pathways of interest for computational modeling include N-de-ethylation, aromatic hydroxylation, and N-oxidation.
Proposed Reaction Pathways of this compound
The metabolism of this compound likely proceeds through several key pathways, including:
-
N-De-ethylation: This is a common metabolic route for N-alkylated amines, catalyzed by CYP enzymes. The reaction proceeds via hydroxylation of the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to o-toluidine and acetaldehyde.[1]
-
Aromatic Hydroxylation: The aromatic ring of this compound is susceptible to electrophilic attack by the reactive oxygen species of CYP enzymes, leading to the formation of various hydroxylated metabolites.
-
N-Oxidation: The nitrogen atom can be directly oxidized to form this compound-N-oxide. This pathway is a known metabolic route for many tertiary and secondary amines.
These proposed pathways can be investigated using a variety of computational modeling techniques to elucidate the reaction mechanisms, determine the energetics of each step, and predict the most likely metabolites.
Comparison of Computational Modeling Approaches
The selection of a computational method is critical for accurately modeling the reaction pathways of this compound. The two main classes of methods are Density Functional Theory (DFT) and ab initio methods. Each has its own strengths and weaknesses in this context.
| Computational Method | Strengths | Weaknesses | Relevant Applications for this compound |
| Density Functional Theory (DFT) | Good balance of computational cost and accuracy. Suitable for relatively large systems like this compound interacting with a model of the enzyme active site. Can effectively model reaction mechanisms and transition states. | The accuracy is dependent on the choice of the exchange-correlation functional. Some functionals may not accurately describe long-range interactions or dispersion forces. | - Elucidating the step-by-step mechanism of N-de-ethylation (e.g., Hydrogen-Atom Transfer vs. Electron Transfer-Proton Transfer).[2] - Calculating the activation energies for aromatic hydroxylation at different ring positions to predict regioselectivity. - Predicting the most likely site of N-oxidation using descriptors like the Average Local Ionization Energy (ALIE).[3] |
| Ab initio Methods (e.g., Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC)) | Generally more accurate than DFT, as they are based on first principles of quantum mechanics without empirical parameters. Provide a systematic way to improve accuracy by using higher levels of theory and larger basis sets. | Computationally very expensive, limiting their application to smaller molecular systems. May be impractical for modeling the entire enzyme-substrate complex. | - Providing high-accuracy benchmark calculations for key reaction steps (e.g., the energy of the carbinolamine intermediate) to validate DFT results. - Investigating the electronic structure of reactive intermediates in detail. |
Experimental Protocols for Model Validation
Computational models are powerful tools, but their predictions must be validated by experimental data. Here are detailed methodologies for key experiments to investigate the reaction pathways of this compound.
In Vitro Metabolism using Liver Microsomes
Objective: To identify the metabolites of this compound formed by liver enzymes.
Protocol:
-
Incubation: Incubate this compound (e.g., at a concentration of 10 µM) with human or rat liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactor: Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[4]
Metabolite Identification using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity of volatile metabolites.
Protocol:
-
Extraction: Following the in vitro metabolism experiment, perform a liquid-liquid extraction of the quenched reaction mixture using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Derivatization (Optional): For polar metabolites, derivatization may be necessary to increase volatility for GC analysis.
-
GC-MS Analysis: Inject the extracted and concentrated sample into a GC-MS system.
-
Identification: Identify metabolites by comparing their mass spectra and retention times with those of authentic standards, if available. The fragmentation patterns in the mass spectra can be used to elucidate the structures of unknown metabolites.[5][6]
CYP450 Reaction Phenotyping
Objective: To identify the specific CYP450 enzymes responsible for the metabolism of this compound.
Protocol:
-
Incubation with Recombinant CYPs: Incubate this compound with a panel of individual, recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, CYP3A4).[7]
-
Analysis: Quantify the formation of a specific metabolite (e.g., o-toluidine from N-de-ethylation) using LC-MS/MS.
-
Inhibition Studies: Perform incubations with liver microsomes in the presence of known selective inhibitors for different CYP isoforms to confirm the involvement of specific enzymes.
Visualizing Reaction Pathways and Workflows
To better understand the proposed mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed metabolic pathways of this compound.
Caption: Workflow for experimental metabolite identification.
By combining robust computational modeling with rigorous experimental validation, researchers can gain a comprehensive understanding of the reaction pathways of this compound. This knowledge is crucial for accurate risk assessment and can guide the development of safer chemicals and novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Ethyl-o-toluidine: A Procedural Guide
The safe and compliant disposal of N-Ethyl-o-toluidine is critical for ensuring laboratory safety and environmental protection. This substance is classified as hazardous, being toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement under federal and state regulations.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related tasks, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, protective clothing, and eye/face protection.[1] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][5]
In Case of a Spill:
-
Remove all sources of ignition as the substance is combustible.[5][6]
-
Evacuate non-essential personnel from the area.[7]
-
Contain and absorb the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][6]
-
Collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal.[1][5]
-
Do not flush spilled material into surface water or the sanitary sewer system.[1]
Step-by-Step Disposal Procedure
The disposal of this compound is governed by regulations for hazardous waste. Chemical waste generators are responsible for correctly identifying, classifying, and managing their waste from "cradle-to-grave."[1][4]
Step 1: Hazardous Waste Determination You must first determine if the this compound waste is classified as hazardous under local, state, and national regulations.[1] Given its toxic properties, it is considered a hazardous substance.[6] This process is mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
Step 2: Proper Containerization Collect waste this compound in a designated, compatible, and properly sealed container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Keep the container closed when not in use and store it in a well-ventilated, secure area, away from incompatible materials like oxidizing agents.[1][6]
Step 3: On-Site Accumulation Store the sealed waste container in a designated hazardous waste accumulation area. The storage duration and maximum quantity allowed on-site depend on your facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator).[8][9]
Step 4: Arrange for Professional Disposal this compound waste must not be disposed of in standard laboratory trash or down the drain.[5][10] Disposal must be handled by a licensed hazardous waste disposal contractor.[7] This ensures the waste is transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all regulations.[9][11]
Step 5: Documentation and Record-Keeping A hazardous waste manifest is required for off-site transportation.[9] This document tracks the waste from your facility to its final destination, ensuring a complete chain of custody. Maintain all records related to hazardous waste generation, storage, and disposal as required by law.
Chemical and Regulatory Data
The following table summarizes key identification and regulatory information for this compound.
| Property | Data | Reference |
| CAS Number | 94-68-8 | [1][12] |
| Molecular Formula | C₉H₁₃N | [12] |
| Purity (Typical) | ≥ 96.5% to >98% (GC) | [12] |
| Hazard Classification | Toxic (Oral, Dermal, Inhalation), Irritant | [2][6] |
| Primary Regulation | Resource Conservation and Recovery Act (RCRA) | [3][4] |
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. fishersci.com [fishersci.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. eonet.ne.jp [eonet.ne.jp]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. epa.gov [epa.gov]
- 10. aarti-industries.com [aarti-industries.com]
- 11. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 12. chemimpex.com [chemimpex.com]
Essential Safety and Operational Guide for Handling N-Ethyl-o-toluidine
This guide provides critical safety protocols and logistical procedures for the handling and disposal of N-Ethyl-o-toluidine in a laboratory setting. Adherence to these guidelines is essential to minimize risks and ensure a safe research environment. This compound is a hazardous chemical that is toxic by inhalation, in contact with skin, and if swallowed, and may cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3] | Protects against splashes and vapors that can cause serious eye irritation.[1][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Immediately remove and wash contaminated clothing before reuse.[3][5] | Prevents skin contact, which can be toxic and cause irritation or sensitization.[1][4] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][6] | Protects against the inhalation of toxic vapors.[1][4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a chemical fume hood is operational and available.[2][6]
-
Verify that an eyewash station and safety shower are readily accessible.[3][7]
-
Assemble all necessary materials, including this compound, reaction vessels, and spill cleanup materials (inert absorbent material like vermiculite, sand, or earth).[1][3]
-
Don all required personal protective equipment as detailed in the table above.
2. Handling and Use:
-
Conduct all work involving this compound within a certified chemical fume hood to ensure adequate ventilation.[2][6]
-
Keep away from heat, sparks, and open flames as the material is combustible.[3][6]
-
Avoid contamination with oxidizing agents.[1]
3. Spill Response:
-
In case of a spill, immediately evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[1][3]
-
Collect the absorbed material into a suitable, closed container for disposal.[2][6]
-
Clean the spill area thoroughly.
4. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., absorbent materials, gloves, disposable lab coats) in a designated, properly labeled, and sealed hazardous waste container.
-
Relatively unreactive organic reagents should be collected in a designated container. If halogenated, they should be collected in a separate container. Solid residues should be collected in another specific container.[4]
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Disposal:
-
Dispose of contents and container in accordance with all local, regional, and national hazardous waste regulations.[5][7]
-
Do not dispose of down the drain or into the environment.[2][7]
-
All entities that store, transport, or handle hazardous waste must take necessary measures to prevent risks of pollution or damage to people or animals.[7]
-
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
